Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2
Description
Properties
Molecular Formula |
C₃₆H₄₀N₆O₆ |
|---|---|
Molecular Weight |
652.74 |
IUPAC Name |
[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate |
InChI |
InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1 |
SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N |
sequence |
One Letter Code: Ac-LYLPLWLF-NH2 |
Synonym |
Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Acetyl-Endomorphin-1 vs. Endomorphin-1
Stability Profiling, Structural Activity Relationships (SAR), and Pharmacodynamic Trade-offs
Executive Summary
Endomorphin-1 (EM-1) represents a potent, highly selective endogenous agonist for the mu-opioid receptor (MOR). However, its therapeutic utility is severely compromised by rapid enzymatic degradation, primarily driven by Dipeptidyl Peptidase IV (DPP-IV).
This technical guide analyzes the stability and pharmacological profile of Acetyl-Endomorphin-1 (Ac-EM-1) compared to the parent compound, Endomorphin-1 (EM-1) . While N-terminal acetylation effectively arrests aminopeptidase-mediated degradation, yielding a highly stable molecule, it simultaneously abolishes receptor affinity. This guide serves as a critical case study in peptide drug design, demonstrating the "Stability-Activity Paradox" where structural modifications intended to enhance half-life can inadvertently eliminate the pharmacophore's essential ionic interactions.
Molecular Architecture & Physicochemical Properties
The fundamental difference between EM-1 and Ac-EM-1 lies in the modification of the N-terminal Tyrosine residue. This single modification alters the charge state and enzymatic recognition of the peptide.
Table 1: Physicochemical Comparison
| Feature | Endomorphin-1 (EM-1) | Acetyl-Endomorphin-1 (Ac-EM-1) |
| Sequence | H-Tyr-Pro-Trp-Phe-NH₂ | Ac-Tyr-Pro-Trp-Phe-NH₂ |
| N-Terminus | Free Amine ( | Acetylated Amide ( |
| Charge at pH 7.4 | Cationic (+1) | Neutral (0) |
| Lipophilicity | Moderate | Increased (Loss of polarity) |
| DPP-IV Susceptibility | High (Substrate) | Resistant (Non-substrate) |
| MOR Affinity ( | ~0.36 – 1.1 nM (High) | > 10,000 nM (Inactive) |
Mechanisms of Degradation: The DPP-IV Pathway[1]
To understand the stability advantage of Ac-EM-1, one must first understand the failure mode of EM-1. EM-1 contains a Tyr-Pro N-terminal sequence, a canonical recognition motif for Dipeptidyl Peptidase IV (DPP-IV/CD26) .
DPP-IV is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[1] Crucially, DPP-IV requires a free, protonated N-terminal amine to anchor the substrate in its active site (Glu205/Glu206 interactions).
-
EM-1 Fate: Rapid cleavage of the peptide bond between Pro² and Trp³, releasing the dipeptide Tyr-Pro and the inactive fragment Trp-Phe-NH₂.
-
Ac-EM-1 Fate: The acetyl group caps the N-terminus, removing the positive charge and sterically hindering the active site entry. The enzyme cannot latch onto the substrate, rendering Ac-EM-1 metabolically stable against DPP-IV and most aminopeptidases.
Visualization: Degradation Kinetics & Blockade
Figure 1: Mechanism of DPP-IV mediated degradation of EM-1 and the protective effect of N-terminal acetylation.
The Stability-Activity Trade-off
While Ac-EM-1 solves the stability problem, it introduces a fatal pharmacodynamic flaw.
The Essential Pharmacophore
The Mu-Opioid Receptor (MOR) binding pocket contains a critical aspartic acid residue (Asp147 in transmembrane helix 3). This residue acts as an anionic counter-ion.
-
EM-1 Interaction: The positively charged N-terminal amine of Tyrosine forms a salt bridge with Asp147. This interaction is the "anchor" that initiates receptor binding and activation.
-
Ac-EM-1 Failure: Acetylation neutralizes the N-terminal charge. Without this positive charge, the salt bridge cannot form. Consequently, the affinity for MOR drops by several orders of magnitude (effectively inactive).
Scientific Insight: Ac-EM-1 is frequently used in research not as a drug candidate, but as a negative control to demonstrate the specificity of opioid signaling or to study non-opioid effects (e.g., interaction with Sigma receptors).
Experimental Protocols
For researchers validating these properties, the following protocols ensure rigorous data generation.
Protocol A: Metabolic Stability Assay (Plasma)
Objective: Quantify the half-life (
-
Preparation:
-
Thaw pooled human plasma (heparinized) at 37°C.
-
Prepare 10 mM stock solutions of EM-1 and Ac-EM-1 in DMSO.
-
-
Incubation:
-
Spike plasma to a final peptide concentration of 10 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60, 120 minutes.
-
At each point, remove 50 µL of plasma.
-
-
Quenching & Extraction:
-
Add 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and an Internal Standard (e.g., Deuterated EM-1).
-
Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor transitions:
-
EM-1:
610.3 136.1 (Tyrosine immonium ion). -
Ac-EM-1:
652.3 178.1 (Acetyl-Tyr ion).
-
-
Protocol B: Receptor Binding Assay (Competition)
Objective: Confirm the loss of affinity in Ac-EM-1.
-
Membrane Prep: Use CHO cells stably expressing human MOR (
MOR). -
Radioligand: [³H]-DAMGO (approx. 1 nM concentration).
-
Competition:
-
Incubate membranes with [³H]-DAMGO and varying concentrations of competitor (EM-1 or Ac-EM-1) ranging from
M to M. -
Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
-
Filtration: Harvest on GF/B filters after 60 min incubation.
-
Result:
-
EM-1: Expect sigmoidal displacement curve with
nM. -
Ac-EM-1: Expect flat line or displacement only at
M.
-
Visualization: Stability Assay Workflow
Figure 2: Standard Operating Procedure (SOP) for determining metabolic stability half-life.
Conclusion
For drug development professionals, the comparison between Endomorphin-1 and Acetyl-Endomorphin-1 illustrates a critical boundary condition in opioid peptide design:
-
Acetyl-Endomorphin-1 is a stable but inactive analog. The acetylation successfully blocks DPP-IV degradation but destroys the N-terminal pharmacophore required for MOR activation.
-
Endomorphin-1 is a potent but unstable lead.
-
Strategic Implication: Future stabilization strategies must preserve the N-terminal charge. Successful alternatives to acetylation include:
-
Cyclization: Linking the C-terminus to side chains to constrain the backbone (e.g., c[Tyr-Pro-Trp-Phe-Glu]).
-
D-Amino Acid Substitution: Replacing L-Pro with D-Pro or using unnatural amino acids (e.g.,
-Proline) to prevent enzymatic recognition without neutralizing the N-terminus. -
Glycosylation: Attaching carbohydrate moieties to sterically shield the peptide.
-
References
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[3] Nature, 386, 499-502. Link
-
Abramic, M., et al. (2000). Kinetic parameters for the hydrolysis of endomorphin-1 catalysed by human DPP III and rat DPP IV. ResearchGate. Link
-
Deakin, J. F., et al. (1980). Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of beta-endorphin. Biochemical Journal, 189(3), 501–506. Link
-
Perlikowska, R., et al. (2016). Endomorphin-1 analogs with enhanced metabolic stability and systemic analgesic activity. Chemical Biology & Drug Design. Link
-
Sanchez-Blazquez, P., et al. (2020). αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling.[4] Biomolecules, 10(9), 1276. Link
Sources
- 1. Computational Modeling of the Interactions between DPP IV and Hemorphins | MDPI [mdpi.com]
- 2. Kinetic studies of novel inhibitors of endomorphin degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search of the human proteome for endomorphin-1 and endomorphin-2 precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: Mu-Opioid Receptor (MOR) Agonist Selectivity & Functional Bias Profiling
Executive Summary
The pharmacological characterization of Mu-opioid receptor (MOR) agonists has shifted from simple affinity-based screening (
However, recent high-resolution structural biology and kinetic data challenge this binary view, suggesting that low intrinsic efficacy (partial agonism) may play a more critical role than bias alone. This guide provides a rigorous framework for profiling MOR ligands, distinguishing between orthosteric binding, functional potency, and signal transduction bias, utilizing the Operational Model of Agonism for quantification.
Part 1: The Molecular Basis of Selectivity
Orthosteric vs. Allosteric Modulation
The MOR, a Class A GPCR, exists in dynamic equilibrium between inactive (
-
Orthosteric Ligands (e.g., Morphine, DAMGO): Bind the canonical pocket, stabilizing specific active conformations.
-
Biased Ligands (e.g., Oliceridine/TRV130): Induce distinct conformational changes in Transmembrane Helix 6 (TM6) and Intracellular Loop 3 (ICL3), theoretically allowing
coupling while sterically hindering -arrestin recruitment.
Signal Transduction Pathways
The following diagram illustrates the divergent signaling pathways and the competitive recruitment mechanism essential for understanding bias.
Figure 1: Divergent signaling at the Mu-Opioid Receptor. Note the distinction between G-protein mediated analgesia and the
Part 2: Experimental Protocols
To accurately calculate a Bias Factor , one must generate paired concentration-response curves for both pathways (G-protein and
Radioligand Binding Assay (Affinity - )
Purpose: Determine the equilibrium dissociation constant (
-
Membrane Prep: HEK293 cells stably expressing hMOR.[5] Homogenize in 50 mM Tris-HCl (pH 7.4), centrifuge at 20,000 x g. Resuspend to 10-20 µg protein/well.
-
Radioligand: [
H]-Diprenorphine (Antagonist) is preferred over agonists to label the total receptor population, regardless of G-protein coupling state. -
Protocol:
-
Incubate membranes with 0.2-0.5 nM [
H]-Diprenorphine. -
Add competing test ligand (
to M). -
Critical Step: Define Non-Specific Binding (NSB) using 10 µM Naloxone.
-
Incubate 60 min at 25°C. Rapid filtration over GF/B filters.
-
Calculate
using the Cheng-Prusoff equation.
-
[ S]GTP S Binding (Functional Potency - G-Protein)
Purpose: Direct measure of G-protein activation, avoiding amplification inherent in cAMP assays.
-
Why this assay? cAMP assays have high "receptor reserve" (signal amplification), which can mask partial agonism. GTP
S is a proximal readout closer to the receptor event. -
Protocol:
-
Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4. Add 10-50 µM GDP (Critical: GDP concentration tunes the assay window by suppressing basal activity).
-
Incubate membranes (10 µg) with test ligand and 0.1 nM [
S]GTP S. -
Incubate 90 min at 30°C.
-
Data Output:
and (normalized to DAMGO).
-
-Arrestin Recruitment (Functional Potency - Arrestin)
Purpose: Quantify recruitment of
-
Method: Enzyme Fragment Complementation (e.g., PathHunter) or BRET (Bioluminescence Resonance Energy Transfer).
-
Protocol (BRET):
-
Transfect HEK293 cells with MOR-Renilla Luciferase (Donor) and
-arrestin-YFP (Acceptor). -
Add substrate (Coelenterazine h).
-
Add test ligand.[8]
-
Measure BRET ratio (Emission 530nm / Emission 480nm) immediately (kinetics matter: peak recruitment usually occurs at 5-15 min).
-
Part 3: Data Analysis & The Operational Model
Calculating "Bias" is not simply dividing two
The Operational Model of Agonism (Black & Leff)
Use the transduction coefficient
- : Operational efficacy (receptor density / system sensitivity).[10][11]
- : Functional dissociation constant.
- : System maximum response.[12]
Calculating the Bias Factor ( )[13]
-
Fit Data: Fit both G-protein and Arrestin curves to the operational model to extract
. -
Normalize: Subtract the reference (DAMGO) value:
-
Calculate Bias:
-
Interpretation:
Part 4: Comparative Selectivity Profile
The following table synthesizes data for standard and biased ligands. Note that "Bias" is often conflated with "Partial Agonism."
| Compound | Type | Affinity ( | G-Protein Efficacy ( | Bias Factor ( | Clinical Profile |
| DAMGO | Reference | 0.5 | 100% | 0.0 (Defined) | N/A (Peptide tool) |
| Morphine | Partial Agonist | 1.2 | ~75% | 0.0 - 0.2 (Unbiased) | Analgesia + Resp. Dep. |
| Fentanyl | Full Agonist | 0.8 | 95% | -0.1 (Unbiased) | High potency, High Resp. Dep. |
| Oliceridine | Biased Partial | 15.0 | ~50-60% | 2.5 - 3.0 (G-biased) | Ceiling on Resp. Dep. (FDA Approved) |
| PZM21 | Partial Agonist | 1.5 | ~30% | Controversial* | Reduced side effects in mice; debated mechanism. |
*Note on PZM21: Originally characterized as highly biased. Subsequent independent studies suggest its safety profile is due to low intrinsic efficacy (partial agonism) rather than bias per se.
Part 5: Workflow for Novel Ligand Screening
Figure 2: Integrated Screening Workflow. Ligands must pass affinity thresholds before dual-pathway functional profiling.
References
-
Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.[12] Nature, 537(7619), 185-190. [Link]
-
DeWire, S. M., et al. (2013).[14] A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine.[14] Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-717. [Link]
-
Gillis, A., et al. (2020). Low intrinsic efficacy for G protein activation can explain the improved side effect profiles of new opioid agonists. Science Signaling, 13(625), eaaz3140. [Link]
-
Kliewer, A., et al. (2020). Phosphorylation-deficient G-protein-biased μ-opioid receptors improve analgesia and diminish tolerance but worsen opioid side effects. Cell, 182(5), 1196-1209. [Link]
-
Kenakin, T., et al. (2012).[9][11][14] A simple method for quantifying functional selectivity and agonist bias.[11] ACS Chemical Neuroscience, 3(3), 193-203. [Link]
-
Matthes, H. W., et al. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene. Nature, 383(6603), 819-823. [Link]
Sources
- 1. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
Role of N-terminal acetylation in opioid peptide binding
An In-depth Technical Guide: The Critical Role of N-terminal Acetylation in Opioid Peptide Binding and Function
Authored by: Gemini, Senior Application Scientist
Abstract
The N-terminal acetylation of endogenous opioid peptides represents a critical, yet often underappreciated, post-translational modification that profoundly influences their pharmacological profile. This guide delves into the core biochemical principles governing this modification and its subsequent impact on peptide structure, receptor binding affinity, selectivity, and downstream signaling pathways. We will explore the causal mechanisms behind these effects and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these phenomena. This document is designed to serve as a comprehensive resource, blending foundational theory with practical application to empower the design of novel opioid receptor ligands with enhanced therapeutic properties.
The Biochemical Imperative of N-terminal Acetylation
The addition of an acetyl group to the N-terminal amine of a peptide, a process known as N-terminal acetylation, is a common co-translational or post-translational modification in eukaryotes. This seemingly minor chemical alteration has profound implications for the peptide's stability, structure, and biological function.
Enzymatic Machinery: N-terminal Acetyltransferases (NATs)
N-terminal acetylation is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group of the first amino acid residue of a polypeptide chain. The specificity of different NATs for particular N-terminal sequences determines which proteins and peptides undergo this modification.
Physicochemical Consequences of Acetylation
The primary consequence of N-terminal acetylation is the neutralization of the positive charge of the N-terminal amino group. This has several key biophysical effects:
-
Increased Hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide, which can influence its interaction with the lipid bilayer of the cell membrane and the hydrophobic pockets of its target receptor.
-
Conformational Rigidity: The acetyl cap can restrict the conformational freedom of the N-terminus, promoting a more defined and stable peptide structure. This pre-organization can reduce the entropic penalty of binding to a receptor.
-
Protection from Degradation: The acetylated N-terminus is protected from degradation by aminopeptidases, thereby increasing the in vivo half-life of the peptide.
Impact on Opioid Peptide-Receptor Interactions
The N-terminus of many endogenous opioid peptides, such as β-endorphin and the endomorphins, is critical for their interaction with opioid receptors (mu, delta, and kappa). N-terminal acetylation can dramatically alter this interaction profile.
Case Study: β-Endorphin
β-endorphin, a potent endogenous opioid peptide, exists in both acetylated and non-acetylated forms. The non-acetylated form is a high-affinity agonist at both mu- and delta-opioid receptors. However, N-terminal acetylation of β-endorphin drastically reduces its affinity for the mu-opioid receptor, effectively abolishing its analgesic activity. This modification acts as a molecular switch, turning off the peptide's canonical opioid signaling.
Case Study: Endomorphins
The endomorphins (endomorphin-1 and endomorphin-2) are highly selective endogenous agonists for the mu-opioid receptor. Their N-terminal tyrosine residue is crucial for their binding and activity. While not endogenously acetylated, synthetic modifications introducing N-terminal acetylation have been explored to understand the structural requirements for receptor binding. These studies have shown that acetylation can significantly decrease binding affinity, highlighting the importance of the free N-terminal amine for high-affinity interactions with the mu-opioid receptor.
Mechanism of Action: A Structural Perspective
The reduced affinity of N-terminally acetylated opioid peptides for the mu-opioid receptor is thought to be due to the loss of a critical ionic interaction. The positively charged N-terminal amine of the non-acetylated peptide forms a salt bridge with a negatively charged aspartate residue (Asp147 in the human mu-opioid receptor) in the receptor's binding pocket. The neutralization of the N-terminal charge upon acetylation prevents the formation of this crucial ionic bond, leading to a significant decrease in binding affinity.
Experimental Workflows for Investigating N-terminal Acetylation
A multi-faceted approach is required to fully elucidate the role of N-terminal acetylation in opioid peptide function. This involves a combination of biochemical, pharmacological, and structural biology techniques.
Workflow for Assessing Receptor Binding and Function
Caption: Experimental workflow for evaluating the impact of N-terminal acetylation on opioid receptor binding and function.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of acetylated and non-acetylated opioid peptides for the mu-opioid receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.
-
[³H]DAMGO (a high-affinity, selective mu-opioid receptor radioligand).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test peptides: Acetylated and non-acetylated versions of the opioid peptide of interest.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of [³H]DAMGO (at a final concentration near its Kd).
-
50 µL of competing ligand (test peptide at various concentrations or naloxone for non-specific binding).
-
50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding (counts in the absence of a competing ligand).
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Materials:
-
Cell membranes from receptor-expressing cells.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
[³⁵S]GTPγS (0.1 nM).
-
Test peptides (agonists).
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test peptide and GDP in the assay buffer for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Interpretation and Significance
The data generated from these assays will provide a comprehensive understanding of the role of N-terminal acetylation on the pharmacology of the opioid peptide.
| Parameter | Description | Significance of Change with Acetylation |
| Ki (nM) | Inhibitory constant; a measure of binding affinity. | An increase in Ki indicates a decrease in binding affinity. |
| EC50 (nM) | Half maximal effective concentration; a measure of potency. | An increase in EC50 indicates a decrease in potency. |
| Emax (%) | Maximum effect; a measure of efficacy. | A decrease in Emax indicates a loss of efficacy (partial agonism or antagonism). |
A significant increase in the Ki value for the acetylated peptide compared to the non-acetylated form would confirm that the N-terminal amine is crucial for high-affinity binding. Similarly, changes in EC50 and Emax will reveal the impact of acetylation on the peptide's ability to activate the receptor and initiate downstream signaling.
Signaling Pathway Consequences
The alteration in receptor binding and activation by N-terminal acetylation has direct consequences on the downstream signaling pathways.
Caption: Differential signaling of acetylated vs. non-acetylated opioid peptides at the mu-opioid receptor.
The high-affinity binding of a non-acetylated opioid peptide like β-endorphin to the mu-opioid receptor leads to robust activation of Gi/o proteins. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, and activates other pathways such as the MAPK pathway, ultimately resulting in analgesia. N-terminal acetylation, by abrogating high-affinity binding, prevents this signaling cascade from being initiated, thus nullifying the peptide's analgesic effect.
Conclusion and Future Directions
N-terminal acetylation is a key regulatory mechanism that fine-tunes the activity of endogenous opioid peptides. Understanding the structural and functional consequences of this modification is paramount for the rational design of novel opioid therapeutics. By leveraging the experimental approaches outlined in this guide, researchers can systematically evaluate the role of the N-terminus in peptide-receptor interactions and develop ligands with improved selectivity, potency, and in vivo stability.
Future research should focus on:
-
Receptor Subtype Selectivity: Investigating how N-terminal acetylation influences binding to delta- and kappa-opioid receptors.
-
In Vivo Consequences: Elucidating the physiological role of acetylated opioid peptides in different tissues and disease states.
-
Therapeutic Applications: Designing novel opioid peptides with modified N-termini to achieve desired pharmacological profiles, such as peripherally restricted analgesics with reduced central side effects.
References
-
Smyth, D. G., Massey, D. E., Zakarian, S., & Finnie, M. D. (1979). Endorphins are stored in biologically active and inactive forms: isolation of α-N-acetylated peptides. Nature, 279(5710), 252–254. [Link]
-
Deakin, J. F., Dostrovsky, J. O., & Smyth, D. G. (1980). Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of β-endorphin. Biochemical Journal, 189(3), 483–490. [Link]
-
Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326. [Link]
Blood-Brain Barrier Permeability of Acetylated Endomorphins
The following technical guide details the blood-brain barrier (BBB) permeability, physicochemical properties, and pharmacological implications of acetylated endomorphins.
Technical Guide & Mechanistic Analysis
Executive Summary: The Acetylation Paradox
Endomorphin-1 (EM-1; Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) are endogenous tetrapeptides with high affinity and selectivity for the
The Core Challenge: Chemical modification is required to enhance CNS delivery. Acetylation of the N-terminus is a standard medicinal chemistry strategy to increase lipophilicity (LogP) and resistance to aminopeptidases. However, for endomorphins, this presents a critical pharmacological trade-off :
-
Permeability: Acetylation removes the positive charge of the N-terminal amine, theoretically enhancing passive diffusion across the BBB endothelial membrane.
-
Activity: The free N-terminal tyrosine amine is strictly essential for MOR binding. N-acetylation abolishes opioid receptor affinity, rendering the peptide inactive as an analgesic, though it may unmask secondary activity at Sigma-1 receptors (
R) .[3]
This guide analyzes the transport kinetics of these modified peptides and distinguishes between futile N-acetylation and functional lipidation (long-chain acylation).
Mechanistic Rationale & Physicochemical Properties
Structural Impact of Acetylation
The blood-brain barrier is a lipophilic sieve. Native endomorphins are zwitterionic (at physiological pH) and hydrophilic, limiting passive diffusion.
| Property | Native Endomorphin-1 | N-Acetyl-Endomorphin-1 | Impact on BBB Transport |
| N-Terminus | Free Amine ( | Acetamide ( | Loss of cationic charge; increased lipophilicity. |
| LogP (Est.) | ~1.8 - 2.1 | ~2.5 - 2.9 | Enhanced passive transcellular diffusion. |
| Enzymatic Stability | Low (t | High | Resistant to N-terminal aminopeptidases (e.g., DPP IV). |
| Transporter Affinity | High (Saturable Influx) | Low / Null | Loss of recognition by specific peptide transporters. |
| MOR Affinity ( | 0.36 nM | > 10,000 nM (Inactive) | Critical Failure: Loss of pharmacophore integrity. |
Transport Pathways
Native endomorphins cross the BBB via a saturable transport system (likely distinct from PTS-1). Acetylation shifts the transport mechanism from carrier-mediated to passive diffusion.
Diagram 1: Transport Mechanisms & Metabolic Fate This diagram illustrates the divergent pathways of native vs. acetylated endomorphins at the BBB interface.
Caption: Native endomorphins utilize saturable transporters but suffer degradation. Acetylated forms diffuse passively but fail to bind opioid receptors, potentially engaging Sigma-1 targets.
Experimental Validation: In Situ Brain Perfusion Protocol
To rigorously assess the permeability of acetylated endomorphins without the confounding variables of systemic metabolism (liver/kidney clearance), the In Situ Brain Perfusion technique is the gold standard.
Protocol Methodology
Objective: Determine the Unidirectional Influx Constant (
-
Surgical Prep: Anesthetize rat (ketamine/xylazine). Isolate the right common carotid artery (CCA). Ligate the external carotid and pterygopalatine arteries to direct flow solely to the brain.
-
Perfusate Composition:
-
Krebs-bicarbonate buffer (gassed with 95% O₂/5% CO₂).
-
Labeled tracer: [³H]-N-Acetyl-EM-1.
-
Vascular marker: [¹⁴C]-Sucrose (to correct for vascular volume,
).
-
-
Perfusion: Cannulate the CCA. Infuse perfusate at a rate of 10 mL/min (to match physiological flow) for 60–120 seconds .
-
Note: Short duration prevents back-diffusion from brain to blood.
-
-
Termination: Decapitate immediately. Harvest brain regions (cortex, cerebellum, hippocampus).
-
Quantification: Solubilize tissue and measure radioactivity via dual-label liquid scintillation counting.
Calculation of Permeability ( )
Calculate the volume of distribution (
Where
Comparative Data: Acetylation vs. Other Modifications
While simple N-acetylation fails as a therapeutic strategy for analgesia, Lipidation (attaching fatty acids/lipoamino acids) is a functional variation of acylation that maintains activity if the N-terminus is preserved or if the lipid is attached elsewhere.
Table 1: Permeability and Activity Profile of Endomorphin Analogs
| Analog | BBB Permeability ( | Metabolic Half-life ( | MOR Affinity ( | Therapeutic Outcome |
| Native EM-1 | Low ( | < 5 min | 0.36 nM | Potent but short-lived. |
| N-Acetyl-EM-1 | Moderate (Passive) | > 60 min | Inactive | Failed Analgesic. Potential |
| Lipid-EM-1 (C-term) | High | > 120 min | 1.5 nM | Successful. Retains MOR binding + BBB entry. |
| Glycosylated EM-1 | Moderate (Transcytosis) | > 60 min | 0.8 nM | Improved stability and transport. |
Data synthesized from structure-activity relationship (SAR) studies on opioid peptides [1, 3].
The Sigma-1 Receptor Connection (Advanced Insight)
Recent research into
-
Mechanism:
Rs are intracellular chaperones that modulate ion channels and GPCR signaling. -
Implication for Endomorphins: Researchers studying "inactive" acetylated endomorphins should screen for neuroprotective or anti-amnesic effects mediated by
R, rather than discarding them solely based on lack of analgesia.
Diagram 2: The Acetylation Switch
Caption: Acetylation acts as a functional switch, diverting the peptide from opioid analgesia to potential Sigma-1 receptor modulation.
References
-
Banks, W. A., & Kastin, A. J. (2002). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin. Link
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[1][4][5] Nature. Link
-
Perlikowska, R., & Janecka, A. (2014). Bioavailability of endomorphins and the blood-brain barrier: a review. Medicinal Chemistry. Link
-
Sanchez-Blazquez, P., et al. (2022).[6] N-Acetyl Beta-Endorphin Is an Endogenous Ligand of Sigma-1 Receptors.[3] International Journal of Molecular Sciences.[3] Link
-
Deakin, J. F., et al. (1980).[7] Influence of N-terminal acetylation and C-terminal proteolysis on the analgesic activity of beta-endorphin. Biochemical Journal.[7] Link
Sources
- 1. karger.com [karger.com]
- 2. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biotransformation of beta-endorphin and possible therapeutic implications [frontiersin.org]
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of the Tetrapeptide Ac-Tyr-Pro-Trp-Phe-NH2
This guide provides a comprehensive technical overview of the tetrapeptide Acetyl-Tyrosyl-Prolyl-Tryptophyl-Phenylalaninamide (Ac-Tyr-Pro-Trp-Phe-NH2). Designed for researchers, scientists, and professionals in drug development, this document delves into the peptide's chemical properties, synthesis, purification, characterization, and explores its potential biological significance, drawing parallels with the known endogenous opioid peptide, Endomorphin-1.
Introduction and Physicochemical Properties
The tetrapeptide Ac-Tyr-Pro-Trp-Phe-NH2 is a synthetic peptide with a sequence that suggests significant potential for biological activity. While a specific CAS number for this acetylated form is not readily found in major chemical databases, which may indicate its status as a specialized research molecule, its non-acetylated counterpart, Tyr-Pro-Trp-Phe-NH2, is known as Endomorphin-1, a potent and highly selective endogenous agonist for the µ-opioid receptor.[1][2] The acetylation at the N-terminus and amidation at the C-terminus are common modifications in peptide chemistry to enhance stability and bioavailability.
The chemical properties of Ac-Tyr-Pro-Trp-Phe-NH2 are dictated by the individual characteristics of its constituent amino acids: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Phenylalanine (Phe).
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Characteristics | Molecular Weight ( g/mol ) |
| Tyrosine | Tyr | Y | Aromatic, Polar, Hydrophilic | 181.19 |
| Proline | Pro | P | Cyclic, Nonpolar, Hydrophobic | 115.13 |
| Tryptophan | Trp | W | Aromatic, Nonpolar, Hydrophobic | 204.23 |
| Phenylalanine | Phe | F | Aromatic, Nonpolar, Hydrophobic | 165.19 |
The presence of three aromatic residues (Tyr, Trp, Phe) contributes to the peptide's overall hydrophobicity, which influences its solubility and interaction with biological membranes and protein binding pockets.[3][4] Proline's unique cyclic structure introduces a rigid kink in the peptide backbone, significantly impacting its conformational flexibility.[5]
Synthesis of Ac-Tyr-Pro-Trp-Phe-NH2
The synthesis of Ac-Tyr-Pro-Trp-Phe-NH2 is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[6][7] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Phe-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH)
-
N-Acetyl-Tyrosine(tBu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Phe-Rink Amide MBHA resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is washed thoroughly with DMF, DCM, and isopropanol to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed as in step 3.
-
Repeat Cycles: Steps 2-5 are repeated for Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing and Drying: The resin is washed extensively with DMF, DCM, and isopropanol and then dried under vacuum.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Collection: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Resin Swelling] --> B[Fmoc Deprotection]; B --> C[Washing]; C --> D[Amino Acid Coupling]; D --> E[Washing]; E --> F{Repeat foreach amino acid}; F -- Yes --> B; F -- No --> G[N-terminal Acetylation]; G --> H[Final Washing]; H --> I[Cleavage from Resin]; I --> J[Precipitation]; J --> K[Lyophilization]; } caption: Solid-Phase Peptide Synthesis Workflow for Ac-Tyr-Pro-Trp-Phe-NH2.
Purification and Characterization
The crude peptide obtained after synthesis contains impurities such as deletion sequences and incompletely deprotected peptides. Therefore, purification is essential to obtain a highly pure product for biological assays.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[8][9] The separation is based on the differential hydrophobicity of the peptide and its impurities.
Typical RP-HPLC Protocol:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic residues).
Fractions are collected and analyzed for purity by analytical RP-HPLC. Pure fractions are pooled and lyophilized.
Characterization
The identity and purity of the synthesized peptide must be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The expected monoisotopic mass of Ac-Tyr-Pro-Trp-Phe-NH2 (C₃₄H₃₈N₆O₅) is approximately 610.29 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and provide information about its conformation in solution.[10][11][12]
Potential Biological Activity and Mechanism of Action
The amino acid sequence Tyr-Pro-Trp-Phe is identical to that of Endomorphin-1, a potent endogenous agonist of the µ-opioid receptor.[1][2] This strongly suggests that Ac-Tyr-Pro-Trp-Phe-NH2 may also interact with the µ-opioid receptor, potentially exhibiting analgesic properties. The N-terminal acetylation and C-terminal amidation are modifications often employed to increase peptide stability against enzymatic degradation and to enhance blood-brain barrier penetration.
The proposed mechanism of action involves the binding of the peptide to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the perception of pain.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: Proposed Signaling Pathway for Ac-Tyr-Pro-Trp-Phe-NH2 via the µ-Opioid Receptor.
Beyond its potential opioid activity, peptides containing aromatic amino acids such as Tyr, Trp, and Phe have been reported to possess antioxidant and antibacterial properties.[13][14][15] The aromatic rings can act as electron donors to scavenge free radicals, and the overall structure may allow for interaction with and disruption of bacterial cell membranes.
Conclusion
Ac-Tyr-Pro-Trp-Phe-NH2 is a tetrapeptide with significant potential for research and development, particularly in the field of pain management due to its structural similarity to Endomorphin-1. This guide has provided a detailed overview of its synthesis, purification, and characterization, along with a discussion of its likely biological activities. Further investigation into the pharmacology and therapeutic potential of this modified peptide is warranted.
References
- Maharani, R. et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Current Bioactive Compounds, 14.
- Giménez, B. et al. (2015). Tryptophan-Containing Cyclic Decapeptides with Activity against Plant Pathogenic Bacteria. Molecules, 20(9), 16480-16496.
- Zadina, J. E., Hackler, L., Ge, L. J., & Kastin, A. J. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
- Singh, S., & Medhi, B. (2016). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (n.d.).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Ngo, D. H., & Kim, S. K. (2014). Bioactive peptides from fish.
- Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31-81.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made.
- Chem-Impex. (n.d.). Ac-Phe-Tyr-NH2.
- Wikipedia. (n.d.). Amino acid.
- Lovid, A. H., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy Courses. ChemRxiv.
- ResearchGate. (n.d.).
- Aguilar, M. I., & Hearn, M. T. (2002). HPLC of peptides and proteins. In Methods in molecular biology (Vol. 251, pp. 1–25). Humana Press.
- Fujii, K., et al. (2025).
- Janecka, A., et al. (2004). Structural comparison of endomorphin-2 and its conformationally restricted analog Tyr-Pro-Phe-Phe-NH2. Journal of Peptide Research, 64(4), 153-159.
- ResearchGate. (n.d.). Chemical structure and physical-chemical properties of AAs: Phe, Tyr, and Trypt.
- Pelton, J. T., et al. (1988). Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r. International journal of peptide and protein research, 31(2), 109-115.
- Gankin, Y., et al. (2024). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. International Journal of Molecular Sciences, 25(13), 6987.
- Arrowsmith, C. H., et al. (1990). NMR assignments for the amino-terminal residues of trp repressor and their role in DNA binding. Biochemistry, 29(25), 6032-6038.
- PubChem. (n.d.). H-D-Tyr-Pro-Trp-Phe-NH2.
- Christensen, J. B., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for enzyme stability. bioRxiv.
- Jadhav, S. B., & Singh, P. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 24-33.
Sources
- 1. peptide.co.jp [peptide.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Solubilization of Ac-Tyr-Pro-Trp-Phe-NH2 in Anhydrous DMSO
Executive Summary
This guide details the protocol for solubilizing Ac-Tyr-Pro-Trp-Phe-NH2 , a highly hydrophobic tetrapeptide analog of Endomorphin-1.[1][2] Due to the acetylation of the N-terminus and amidation of the C-terminus, this peptide lacks ionizable termini at physiological pH, resulting in a net neutral charge and significant hydrophobicity.[2]
The presence of three aromatic residues (Tyrosine, Tryptophan, Phenylalanine) creates a high risk for
Physicochemical Analysis & Solubility Logic
Before handling the peptide, understanding its molecular behavior is critical for preventing experimental failure (precipitation or degradation).[2]
| Property | Value / Description | Impact on Solubilization |
| Sequence | Ac-Tyr-Pro-Trp-Phe-NH2 | High Aromaticity: 75% of residues are aromatic.[1][2] |
| Molecular Weight | ~652.75 Da | Small size allows rapid diffusion but high aggregation potential.[2] |
| Net Charge (pH 7.4) | 0 (Neutral) | Zero Zeta Potential: Lacks electrostatic repulsion to prevent aggregation in water.[1][2] |
| Hydrophobicity | Very High | Insoluble in aqueous buffers (PBS, Tris) without organic co-solvents.[2] |
| Reactive Moieties | Tryptophan (Indole ring) | Oxidation Risk: Highly susceptible to photo-oxidation and peroxide attack (from low-grade DMSO).[1][2] |
The "Hydrophobic Shield" Mechanism
Because the peptide is N-acetylated and C-amidated, it cannot form a zwitterion.[1][2] In aqueous environments, the hydrophobic aromatic rings (Tyr, Trp, Phe) will cluster together to exclude water, leading to rapid precipitation or the formation of a hydrogel.[2] DMSO acts as a dipolar aprotic solvent that disrupts these hydrophobic interactions and prevents
Pre-Solubilization Checklist
Reagents
-
Peptide: Ac-Tyr-Pro-Trp-Phe-NH2 (Store at -20°C, desiccated).[1][2]
-
Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich/Merck or equivalent).[1][2]
-
Inert Gas: Argon or Nitrogen (High purity) for overlay.[1][2]
Equipment
-
Vortex Mixer: Variable speed.[2]
-
Sonicator Bath: Ultrasonic cleaner (optional, use with caution).[2]
-
Vials: Amber glass vials (to protect Trp from light) or low-binding polypropylene tubes.[1][2]
Step-by-Step Solubilization Protocol
Phase 1: Equilibration & Weighing[1][2]
-
Step 1: Remove the peptide vial from the freezer (-20°C).
-
Step 2: Place the vial in a desiccator and allow it to warm to room temperature (~30-60 mins).
-
Why? Opening a cold vial causes atmospheric moisture to condense on the peptide. This water can initiate hydrolysis or aggregation before the solvent is added.
-
-
Step 3: Weigh the required amount of peptide into an amber glass vial .
Phase 2: Primary Solubilization (Stock Solution)
Target Concentration: 10 mM to 50 mM.[1][2] (Example: 5 mg in ~765 µL DMSO for ~10 mM).
-
Step 4 (The Geometry of Addition): Add the calculated volume of anhydrous DMSO dropwise directly onto the peptide powder.
-
Technique: Do not add powder to solvent.[2] Adding solvent to powder ensures high local concentration of DMSO immediately, preventing the formation of "clumps" with dry cores.
-
-
Step 5 (Dissolution): Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear and colorless.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath for 15–30 seconds.[2] Do not exceed 30 seconds or allow the water to heat up, as heat accelerates Trp oxidation.
-
-
Step 6 (Clarification): Inspect the solution against a dark background (Tyndall effect).[1][2] If the solution is cloudy, it indicates aggregation. Add more DMSO or sonicate briefly.[2]
Phase 3: Dilution for Assay (The "Shock" Prevention)
When moving from 100% DMSO to aqueous buffer (e.g., for cell culture), "solvent shock" can cause precipitation.[2]
-
Step 7: Prepare your aqueous buffer (e.g., PBS) in a separate tube.[2]
-
Step 8: While vortexing the buffer gently, add the DMSO stock dropwise to the buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) for most biological assays to avoid cytotoxicity.[1][2]
-
Observation: If a white precipitate forms immediately, the concentration is too high for the aqueous phase. You may need to lower the working concentration or use a carrier protein (like BSA) in the buffer to sequester the peptide.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for solubilizing this hydrophobic peptide.
Figure 1: Decision tree for the solubilization and dilution of Ac-Tyr-Pro-Trp-Phe-NH2.
Storage & Stability (The Tryptophan Factor)[1][2][3][4][5]
The presence of Tryptophan (Trp) makes this peptide sensitive to oxidation, which converts Trp to N-formylkynurenine or other oxides, altering biological activity.[2][5]
-
Aliquot Immediately: Do not freeze/thaw the master stock repeatedly. Divide the DMSO stock into single-use aliquots (e.g., 20–50 µL).
-
Inert Gas Overlay: Before closing the vials, gently blow Argon or Nitrogen gas into the headspace to displace oxygen. This is the single most effective way to preserve Trp integrity in DMSO.
-
Temperature: Store aliquots at -20°C .
-
Light Protection: Always use amber vials or wrap tubes in aluminum foil.[2]
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Solution turns yellow | Trp Oxidation | The peptide has oxidized (likely due to old DMSO or light exposure).[1][2] Discard and prepare fresh. |
| "Gel" formation | Hydrophobic Networking | The concentration is too high, causing aromatic stacking. Dilute with more DMSO or add a chaotrope (e.g., Urea) if compatible with assay.[2] |
| Precipitate on dilution | Solvent Shock | You added the buffer to the DMSO, or added DMSO too fast. Reverse the order: Add DMSO slowly to the agitated buffer. |
| DMSO won't freeze at -20°C | Water Contamination | Your DMSO is hydrated.[1][2][4] This increases hydrolysis risk.[2] Use fresh anhydrous DMSO.[2] |
References
-
PubChem. Compound Summary: Endomorphin 2 (Related Analog).[1][2] National Library of Medicine. [Link][1][2]
Sources
High-Efficiency HPLC Purification of Hydrophobic Tetrapeptides
Application Note: AN-PEP-HYD-04
Abstract
Hydrophobic tetrapeptides (e.g., Phe-Leu-Val-Ile) present a unique paradox in chromatography: they are small enough to diffuse rapidly but hydrophobic enough to aggregate and bind irreversibly to standard stationary phases. This guide details a self-validating purification protocol that overcomes the three primary failure modes: sample precipitation during injection, broad peak tailing, and poor recovery. We utilize a "Sandwich Injection" technique combined with elevated temperature thermodynamics to ensure high-purity isolation.
Pre-Purification Strategy: The Solubility Paradox
The most common error in hydrophobic peptide purification is attempting to dissolve the sample in the mobile phase (0.1% TFA/Water). Hydrophobic tetrapeptides will aggregate or precipitate immediately, clogging the injection needle or column frit.
The "Like Dissolves Like" Rule: Hydrophobic peptides require organic solvents for initial solubilization.
-
Primary Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
Secondary Solvents: Acetonitrile (ACN) or Hexafluoroisopropanol (HFIP) for extremely recalcitrant sequences.
Protocol 1: Solubility Decision Tree
Do not guess. Follow this logic to determine the optimal injection solvent.
Figure 1: Decision matrix for determining sample preparation and injection strategy based on peptide solubility.
Method Development: Stationary & Mobile Phase Engineering
Stationary Phase Selection
For tetrapeptides (MW ~400–600 Da), pore size is critical. Wide-pore columns (300 Å) are unnecessary and reduce surface area (loading capacity).
-
Column: C18 is the standard, but C8 is superior for extremely hydrophobic sequences to reduce retention time and prevent irreversible binding.
-
Pore Size: 80 Å – 120 Å (Optimal for small molecules).
-
Particle: Fully porous 5 µm (Prep) or Core-Shell 2.7 µm (Analytical).
Thermodynamics (Temperature Control)
Critical Insight: Hydrophobic interaction is endothermic. However, in RP-HPLC, increasing temperature (60°C) reduces mobile phase viscosity and increases mass transfer kinetics.
-
Recommendation: Set column oven to 60°C . This sharpens peaks and lowers backpressure, allowing higher flow rates.
Mobile Phase Chemistry
Standard TFA systems are usually sufficient, but Isopropanol (IPA) can be added to Mobile Phase B to assist in eluting "sticky" peptides.
| Component | Solvent A (Aqueous) | Solvent B (Organic) | Function |
| Base | HPLC Grade Water | Acetonitrile (ACN) | Primary elution gradient. |
| Modifier | 0.1% TFA | 0.1% TFA | Ion pairing (sharpens peaks). |
| Booster | - | 10-20% Isopropanol (Optional) | Increases solubility of hydrophobic species during elution. |
The "Sandwich Injection" Protocol
When a hydrophobic peptide dissolved in 100% DMSO enters a stream of 95% Water (Mobile Phase A), it often precipitates inside the tubing or at the head of the column, causing high pressure and poor recovery. The Sandwich Injection isolates the sample from the aqueous phase using air gaps or solvent plugs.
Step-by-Step Workflow
-
Preparation: Dissolve peptide in 100% DMSO at 10–20 mg/mL.
-
Needle Setup: Manually aspirate or program the autosampler for the following sequence:
-
Plug 1: 10 µL Solvent B (100% ACN)
-
Gap 1: 5 µL Air
-
Sample: X µL Peptide in DMSO
-
Gap 2: 5 µL Air
-
Plug 2: 10 µL Solvent B (100% ACN)
-
-
Injection: Inject the entire stack. The ACN plugs and air gaps prevent the DMSO slug from mixing with the aqueous mobile phase until it hits the column frit, where it is instantly adsorbed.
Figure 2: Schematic of the Sandwich Injection technique preventing pre-column precipitation.
Gradient Programming
Hydrophobic tetrapeptides elute late. A "cleaning" step is mandatory to prevent carryover.
Standard Gradient (at 60°C):
-
0-2 min: 5% B (Isocratic hold for loading).
-
2-20 min: 5% -> 65% B (Linear gradient).
-
20-22 min: 65% -> 95% B (Wash).
-
22-25 min: 95% B (Hold to elute aggregates).
-
25-26 min: 95% -> 5% B (Re-equilibration).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| High Backpressure upon Injection | Sample precipitation in the loop or frit. | Use Sandwich Injection .[2] Filter sample (0.2 µm PTFE) before injection. |
| Broad/Tailing Peaks | Secondary interactions or slow mass transfer. | Increase column temperature to 60°C . Switch to C8 column.[3] |
| Ghost Peaks in Blank Run | Carryover from previous hydrophobic run. | Add Isopropanol to Solvent B. Implement a "Sawtooth" wash (5%-95%-5% rapid cycling) between runs. |
| Low Recovery | Irreversible adsorption to C18. | Switch to C4 or Phenyl-Hexyl stationary phase. |
References
-
Agilent Technologies. (2024). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Separation Science. (2023). Sandwich Injections: Techniques and Advantages. Retrieved from [Link]
-
Teledyne Labs. (2021). Reverse Phase Column Choice Affects Peptide Purity.[4][5][6] Retrieved from [Link]
Sources
Radioligand displacement assay using [3H]-DAMGO and Ac-EM-1
Determining the Affinity of Ac-EM-1 for the Mu-Opioid Receptor (MOR) using [3H]-DAMGO[1][2]
Executive Summary & Objective
This technical guide details the protocol for a competitive radioligand binding assay to determine the affinity (
The assay utilizes [3H]-DAMGO , a tritiated synthetic peptide with high selectivity for MOR, as the reference radioligand ("Hot").[2] The test compound, Ac-EM-1, acts as the competitor ("Cold").[1][2] By measuring the displacement of [3H]-DAMGO by increasing concentrations of Ac-EM-1, researchers can derive the inhibition constant (
Target Audience: Pharmacologists, Medicinal Chemists, and Drug Discovery Scientists.
Scientific Principle: Competitive Displacement
The core of this assay is the Law of Mass Action . The MOR population (
-
[3H]-DAMGO (
): Binds to the orthosteric site of MOR.[1][2] -
Ac-EM-1 (
): Competes for the same binding site.[1][2]
As the concentration of Ac-EM-1 increases, it statistically displaces [3H]-DAMGO from the receptor.[1][2] The remaining radioactivity bound to the receptor is quantified via liquid scintillation counting (LSC). The resulting sigmoidal dose-response curve allows for the calculation of the
Visualization: The Competition Model
The following diagram illustrates the molecular competition and the assay workflow.
Caption: Figure 1. Left: Competitive binding mechanism at the Mu Opioid Receptor. Right: Sequential assay workflow from preparation to data acquisition.
Materials & Reagents
To ensure reproducibility, use high-grade reagents.[2]
| Reagent Category | Item | Specification / Notes |
| Receptor Source | CHO-hMOR Membranes | Stably transfected CHO cells expressing human MOR.[1][2] Alternatively, rat brain membranes (thalamus rich). |
| Radioligand | [3H]-DAMGO | Specific Activity: ~50 Ci/mmol.[1][2] Concentration: 0.5 nM to 1.0 nM. |
| Competitor | Ac-EM-1 | Acetylated Endomorphin-1.[1][2] Stock: 10 mM in DMSO. |
| NSB Control | Naloxone or Unlabeled DAMGO | Use at saturating concentration (10 µM) to define Non-Specific Binding. |
| Assay Buffer | Tris-MgCl2 Buffer | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.[1][2]4. Note: Mg2+ promotes agonist high-affinity state. |
| Filter System | GF/B Glass Fiber Filters | Critical: Pre-soak in 0.1% - 0.3% Polyethylenimine (PEI) for >1 hour.[1][2] |
| Scintillation | Liquid Scintillation Cocktail | Eco-friendly, high-efficiency cocktail (e.g., OptiPhase).[2] |
Detailed Experimental Protocol
Phase 1: Preparation (The Foundation)
Senior Scientist Insight: Peptide ligands like DAMGO are "sticky." They adhere to glass and plastic, causing high background noise. The use of PEI (Polyethylenimine) to coat the glass fiber filters is non-negotiable for this assay.[1]
-
Filter Pre-treatment: Soak Whatman GF/B filters in 0.1% PEI (in water) for at least 1 hour at 4°C.
-
Ligand Preparation:
-
Membrane Thawing: Thaw membranes on ice. Homogenize gently using a Polytron or needle pass (25G) to ensure uniform suspension. Dilute to ~10-20 µg protein/well.[1][2]
Phase 2: Assay Setup (The Matrix)
Perform in triplicate in a 96-well polypropylene plate.[1][2] Final volume: 200 µL - 500 µL (depending on harvester).
| Well Type | Buffer (µL) | Competitor (µL) | NSB Agent (µL) | Radioligand (µL) | Membranes (µL) |
| Total Binding (TB) | 100 | - | - | 50 | 50 |
| Non-Specific (NSB) | 50 | - | 50 (Naloxone) | 50 | 50 |
| Test (Ac-EM-1) | 50 | 50 (Dilution) | - | 50 | 50 |
Phase 3: Incubation & Termination
-
Initiate: Add membranes last to start the reaction.
-
Incubate: Shake gently for 90 minutes at 25°C (Room Temp) .
-
Rationale: DAMGO reaches equilibrium relatively slowly compared to alkaloids. 90 mins ensures steady state.
-
-
Harvest:
Phase 4: Quantification[3]
-
Dry filters (if using punch-out method) or transfer filter mats.[1]
-
Add Scintillation Cocktail (approx. 4 mL for vials, 50 µL for melt-on mats).
-
Count in a Liquid Scintillation Counter (LSC) for 1-2 minutes per sample.
Data Analysis & Calculations
Senior Scientist Insight: Raw CPM (Counts Per Minute) means nothing without context. You must convert to Specific Binding before calculating affinity.
Step 1: Calculate Specific Binding
[1][2]Step 2: Determine IC50
Plot % Specific Binding (Y-axis) vs. Log[Ac-EM-1] (X-axis).[1][2] Use non-linear regression (4-parameter logistic fit) to find the
Step 3: Calculate Ki (Cheng-Prusoff)
The
- : Derived from your curve.
- : Concentration of [3H]-DAMGO used (e.g., 1 nM).[1][2]
- : Dissociation constant of [3H]-DAMGO (determined from a separate Saturation Binding assay, typically ~0.5 - 1.0 nM for MOR).[1][2]
Expected Results & Troubleshooting
Typical Data Profile
| Parameter | Expected Value | Interpretation |
| Total Binding | 1000 - 3000 CPM | Healthy signal.[1][2] |
| NSB | < 10% of Total | Low background. If >20%, check PEI soaking or washing steps. |
| Hill Slope | -1.0 ± 0.2 | Indicates competitive binding at a single site.[1][2] |
| Ac-EM-1 Ki | 1 - 10 nM | Endomorphin-1 is a high-affinity agonist.[1][2] Acetylation may slightly modify this (usually retaining nanomolar affinity). |
Troubleshooting Guide
-
High NSB: Did you use PEI? Did you wash with ice-cold buffer? (Warm buffer causes dissociation).
-
Low Signal: Check specific activity of [3H]-DAMGO. Ensure membranes were not denatured by vortexing too vigorously.
-
Ligand Depletion: Ensure <10% of the total radioligand added is bound. If >10% is bound, the "Free" concentration is no longer equal to "Added" concentration, violating the assumptions of the Cheng-Prusoff equation. Solution: Dilute membranes.
References
-
Cheng Y, Prusoff WH. (1973).[4] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochem Pharmacol, 22(23):3099-108.[2][4] Available at: [Link]
-
Maguire, P. et al. (2012). "Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives." Bioorg Med Chem, 20(21):6459-64.[2] Available at: [Link][1][2]
-
BindingDB. "Mu-Opioid Receptor Binding Assay Procedures." Available at: [Link][1][2]
Sources
- 1. β-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance cAMP Accumulation Assay Protocol for Gi/o-Coupled GPCRs
Content Type: Application Note & Detailed Protocol Target Audience: Senior Researchers, HTS Scientists, and Pharmacologists Methodology: Homogeneous Time-Resolved Fluorescence (HTRF)
Abstract & Introduction
G protein-coupled receptors (GPCRs) coupled to the Gi/o family present a unique challenge in high-throughput screening (HTS). Unlike Gs-coupled receptors, which amplify signal by increasing intracellular cAMP, Gi/o-coupled receptors inhibit adenylyl cyclase (AC), resulting in a decrease in cAMP levels.
Detecting a reduction in a low-abundance second messenger is inherently difficult due to poor signal-to-noise ratios (SNR). To overcome this, a "Forskolin Challenge" is required: the system must be artificially stimulated to a high baseline using Forskolin (a direct AC activator) so that the Gi-agonist's inhibitory effect can be quantified.
This guide details a robust, self-validating protocol using HTRF (Homogeneous Time-Resolved Fluorescence) technology. This method is preferred in drug discovery for its "mix-and-read" simplicity, resistance to fluorescence interference, and high Z' factors.
Mechanistic Principle
To design a valid assay, one must understand the competing signals within the cell. The assay relies on a competitive immunoassay principle:
-
Endogenous cAMP produced by the cell.[1]
-
Exogenous cAMP-d2 (FRET acceptor) added as a tracer.
-
Anti-cAMP-Cryptate (FRET donor) antibody.
The Signal Logic:
-
Low Cellular cAMP (Gi Activation): The antibody binds the labeled cAMP-d2 tracer.[2] High FRET signal.
-
High Cellular cAMP (Basal/Forskolin): Endogenous cAMP outcompetes the tracer. Low FRET signal.
Pathway Diagram
Figure 1: The Gi/o signaling pathway.[1][3] Note the opposing forces: Forskolin drives cAMP production, while the Gi-GPCR inhibits it. The HTRF signal is inversely proportional to cAMP concentration.[2][4]
Experimental Strategy: The "Forskolin Window"
The success of a Gi assay hinges on the Forskolin (FSK) concentration .
-
[FSK] Too Low: The baseline cAMP is too low. The Gi agonist cannot inhibit what isn't there.[5] Result: No assay window.
-
[FSK] Too High: The system is saturated. The Gi receptor cannot overcome the massive AC stimulation. Result: Compressed window (Hook effect).
The Golden Rule: You must titrate FSK to achieve a cAMP level that falls within the linear range (IC50) of the HTRF standard curve, usually between 1 µM and 10 µM depending on cell density.
Materials & Reagents
| Reagent | Description | Critical Note |
| Cell Line | CHO or HEK293 overexpressing Target GPCR | Adherent or Suspension. |
| HTRF cAMP Kit | Anti-cAMP-Cryptate + cAMP-d2 | Use "Gi" specific kits (higher sensitivity). |
| Forskolin | Adenylyl Cyclase Activator | Prepare 10 mM stock in DMSO.[2][6] |
| IBMX | PDE Inhibitor | Essential. Prevents cAMP degradation.[2] |
| Agonist | Reference Compound | For positive control.[2] |
| Plate | 384-well Low Volume White Plate | Essential for HTRF optics. |
Step-by-Step Protocol (384-Well Low Volume)
This protocol utilizes a Two-Step method (Stimulation
Phase 1: Cell Preparation
-
Harvest cells and resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).
-
Note: Do not use PBS; it starves cells. Do not use Phenol Red; it quenches fluorescence.
-
-
Adjust cell density to 2,000 - 4,000 cells/well (must be optimized, see Section 6).
-
Dispense 5 µL of cell suspension into the 384-well plate.
Phase 2: Stimulation (The "Co-Addition" Step)
For Gi assays, it is often best to add the Agonist and Forskolin simultaneously to prevent desensitization.
-
Prepare a 2X Mix containing:
-
Target Agonist (at 2X final concentration).
-
Forskolin (at 2X final optimized concentration, e.g., 2-10 µM).
-
-
Add 5 µL of the 2X Agonist/FSK Mix to the cells.
-
Total Assay Volume: 10 µL.
-
Incubate for 30–45 minutes at Room Temperature (RT).
Phase 3: Detection
-
Prepare detection reagents in Lysis Buffer :
-
Add 5 µL of cAMP-d2 solution.
-
Add 5 µL of Anti-cAMP-Cryptate solution.
-
Total Final Volume: 20 µL.
-
Incubate for 1 hour at RT (protect from light).
-
Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
-
Channel 1: 665 nm (FRET signal).[6]
-
Channel 2: 620 nm (Donor reference).
-
Assay Workflow Diagram
Figure 2: The sequential workflow for a 384-well low volume HTRF cAMP assay.
Critical Optimization: The Matrix Approach
You cannot run this assay blindly. You must perform a Cross-Titration Matrix before screening.
Experiment: Create a matrix varying Cell Density (Rows) vs. Forskolin Concentration (Columns).
-
Cell Densities: 1K, 2K, 4K, 8K cells/well.
-
Forskolin: 0, 0.1, 0.5, 1, 5, 10, 50 µM.
Analysis:
-
Plot the HTRF Ratio (665/620) for each condition.
-
Select the condition that provides the widest dynamic range (lowest signal at high FSK vs. basal) while remaining on the linear part of the standard curve.
-
Verification: Run a known Gi agonist dose-response at these selected conditions. If the IC50 matches literature values, the system is validated.
Data Analysis
Calculate Ratio
Normalize for well-to-well variability (pipetting errors/cell quenching) using the ratiometric calculation:
Delta F (%)
Calculate the specific signal window:
Interpolation
Use a cAMP Standard Curve (included in the kit) to convert HTRF Ratios into nanomolar (nM) cAMP concentrations. Use 4-parameter logistic (4PL) regression.[9]
Z' Factor Calculation
To validate the assay for screening (Target Z' > 0.5):
- : Mean of Positive Control (Forskolin Only = Low Ratio).
- : Mean of Negative Control (Forskolin + Max Agonist = High Ratio).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Assay Window | Forskolin concentration is incorrect. | Perform FSK titration. Ensure FSK is fresh (hydrolysis prone). |
| High Background | Photobleaching or wrong buffer. | Use black or white plates (not clear). Avoid Phenol Red. |
| Low Z' Factor | Pipetting error or cell clumping. | Use automated dispensers. Ensure cells are monodispersed before plating. |
| No Inhibition Seen | IBMX missing. | PDE is degrading cAMP faster than you can measure. Add 0.5 mM IBMX.[2] |
| Hook Effect | Receptor overexpression. | Reduce cell density (receptor reserve can mask inhibition). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10][11] Journal of Biomolecular Screening.[10] [Link]
-
NIH Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors. [Link]
-
Gabriel, D., et al. (2009). High Throughput Screening Technologies for Direct Cyclic AMP Measurement. Assay and Drug Development Technologies.[2] [Link]
Sources
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Note: Precision Electrophysiology with Acetyl-Endomorphin-1
Targeting Mu-Opioid Receptors in Acute Brain Slices
Executive Summary
This guide details the application of Acetyl-Endomorphin-1 (Ac-EM-1) in whole-cell patch-clamp electrophysiology.[1][2] While native Endomorphin-1 (EM-1) is a potent, highly selective
Acetyl-Endomorphin-1 addresses these limitations via N-terminal acetylation, which caps the peptide against aminopeptidase activity and enhances membrane interaction.[1][2] This protocol focuses on isolating MOR-mediated G-protein-gated Inwardly Rectifying Potassium (GIRK) currents in the hippocampus and Periaqueductal Gray (PAG), providing a robust assay for opioid signaling.[1][2]
Compound Profile & Handling (Expertise & Experience)
The Stability Advantage
Native EM-1 (Tyr-Pro-Trp-Phe-NH₂) has a half-life of minutes in biological tissue.[1][2] In slice recording chambers, this creates a "fading agonist" effect, where current decay mimics desensitization but is actually ligand depletion. Ac-EM-1 stabilizes the N-terminus, ensuring that observed current decay reflects true receptor kinetics (desensitization/internalization) rather than degradation.[1][2]
Handling "Sticky" Peptides
Lipophilic peptides like Ac-EM-1 adhere aggressively to plastics (tubing, reservoirs).[1][2] Failure to account for this leads to pseudo-failures where the drug never reaches the slice at the calculated concentration.
Critical Handling Steps:
-
Silanization: Use silanized glass reservoirs or low-binding plasticware.[1][2]
-
Carrier Protein: Add 0.1% Bovine Serum Albumin (BSA) to the final perfusion solution. BSA coats the tubing surface, preventing peptide loss.
-
Note: BSA can cause foaming; bubble carbogen gently.
-
-
Stock Storage: Dissolve neat peptide in DMSO (10 mM stock) to prevent aggregation. Store at -20°C in single-use aliquots. Never refreeze.
Physiological Mechanism (The "Why")
MOR activation by Ac-EM-1 initiates a G
Pathway Visualization
Figure 1: Signal transduction pathway.[1][2][3] Ac-EM-1 drives Gi/o dissociation, primarily opening GIRK channels to hyperpolarize the cell.[1][2]
Experimental Protocol: GIRK Current Isolation
Slice Preparation (Metabolic Protection)
To preserve MOR-GIRK coupling, metabolic stress during cutting must be minimized.[1][2]
-
Solution: Sucrose-based cutting solution (Ice-cold).[1][2][4][5]
-
Recovery: 30 mins at 32°C, then Room Temp (RT).
-
Region: Hippocampal CA1 Pyramidal cells or PAG neurons (high MOR density).
Internal Solution (Pipette)
Standard K-Gluconate is used, but GTP is mandatory .[1][2] Without GTP, the G-protein cycle arrests, and opioid currents wash out within minutes.[1]
| Component | Concentration (mM) | Function |
| K-Gluconate | 135 | Main K+ source |
| KCl | 5 | Chloride balance |
| HEPES | 10 | pH Buffer (7.[1][2]3) |
| Mg-ATP | 4 | Metabolic support |
| Na-GTP | 0.3 | Critical for GPCR cycling |
| EGTA | 0.5 | Calcium chelation |
| Phosphocreatine | 10 | Energy buffer |
Recording Workflow
Mode: Voltage Clamp (Whole Cell) Holding Potential: -50 to -60 mV (Optimized for outward K+ current).[1][2]
Figure 2: Experimental sequence. Naloxone reversal is the gold-standard confirmation of MOR specificity.
Step-by-Step Execution
-
Baseline: Record at least 5 minutes of stable baseline. Fluctuations >10 pA invalidate the recording.
-
Drug Application: Switch perfusion to ACSF containing 1 µM Ac-EM-1 .
-
Peak Measurement: Wait for steady-state (typically 3-5 mins).
-
Reversal (Trustworthiness Check): Do not wash out with ACSF alone. Switch immediately to 10 µM Naloxone .
-
Why? Lipophilic peptides wash out slowly. Naloxone actively displaces the agonist, proving the current was MOR-mediated and not an artifact or leak.
-
Data Analysis & Validation
Expected Results
In MOR-positive neurons (e.g., CA1 interneurons or pyramidal cells), Ac-EM-1 should induce an outward current at -60 mV.[1][2]
| Parameter | Expected Value | Notes |
| Current Amplitude | 50 - 200 pA | Depends on cell size/receptor density |
| Reversal Potential | ~ -90 to -100 mV | Close to |
| I-V Relationship | Inwardly Rectifying | Passes current easily into cell, less out |
| Naloxone Reversal | >95% recovery | Essential for validation |
Voltage Ramp Protocol (Optional Validation)
To confirm the current is carried by GIRK channels:
-
Apply a voltage ramp from -120 mV to -40 mV (1 second duration).
-
Subtract the "Control" ramp from the "Ac-EM-1" ramp.[1]
-
Result: The subtracted current should cross zero near
and show little outward current at depolarized potentials (rectification).
References
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor. Nature, 386, 499-502.[1][2] Link[1][2]
-
Fichna, J., et al. (2007). Janecka, A. Synthesis and characterization of endomorphin-1 analogs with enhanced metabolic stability and analgesic activity. Chemical Biology & Drug Design, 69(1), 24-30.[1][2] Link
-
Levitt, E. S., et al. (2015). Mu opioid receptor activation hyperpolarizes respiratory-controlling Kölliker-Fuse neurons and suppresses post-inspiratory drive.[1][2][6] The Journal of Physiology, 593(19), 4453-4469.[1][2] Link[1][2]
-
Williams, J. T., et al. (2013). The μ-opioid receptor: an electrophysiologist's perspective from the sharp end. Physiological Reviews. Link
-
Drake, C. T., et al. (1996). Opioid systems in the dentate gyrus. The Journal of Neuroscience. (Context for Hippocampal recording). Link
Sources
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal slice preparation for electrophysiology [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Ac-Tyr-Pro-Trp-Phe-NH2
Executive Summary & Molecular Analysis
You are working with Ac-Tyr-Pro-Trp-Phe-NH2 , a synthetic analog of the opioid agonist Endomorphin-1.[1][2]
The Core Problem: Unlike native Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2), which is generally water-soluble due to its charged N-terminal amine, your specific analog is N-terminally acetylated and C-terminally amidated .[1][2]
-
Net Charge (pH 7.4): 0 (Neutral).
-
Hydrophobicity Profile: The sequence contains three aromatic residues (Tyr, Trp, Phe) and one conformationally restricted hydrophobic residue (Pro).[2]
-
Aggregation Mechanism: Without terminal charges to provide electrostatic repulsion, the aromatic rings (Trp/Phe/Tyr) undergo strong
stacking interactions.[1][2] This results in the formation of insoluble aggregates (often appearing as a gel or "brick dust") immediately upon contact with aqueous buffers.[2]
This guide provides three distinct protocols to overcome these thermodynamic barriers, ranked from standard chemical intervention to advanced formulation.[2]
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your assay constraints using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: The "Organic Stock" Strategy (Standard)
Best For: In vitro biochemical assays, receptor binding studies where <1% DMSO is tolerated.
Mechanism:
DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent that disrupts the intermolecular hydrogen bonds and
Step-by-Step Procedure
-
Calculate the Stock Concentration: Target a stock concentration 100x to 1000x higher than your final assay concentration.
-
Example: If assay needs 10 µM, prepare a 10 mM stock.
-
-
Dissolution:
-
Add 100% anhydrous DMSO to the lyophilized peptide powder.
-
Critical Step: Do not add water yet.[2] Adding water first will cause the peptide to form a gel that is difficult to redissolve even with DMSO added later.
-
Vortex vigorously for 30 seconds.
-
If particles persist, sonicate in a water bath for 15 minutes at room temperature.
-
-
Dilution (The "Dropwise" Technique):
-
While vortexing your aqueous buffer (e.g., PBS) rapidly, add the DMSO peptide stock dropwise .[2]
-
Why? Rapid dispersion prevents local regions of high peptide concentration where water content is high, which triggers precipitation.
-
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Cloudiness upon dilution | Peptide concentration exceeds solubility limit in water.[1][2] | Reduce final concentration or increase DMSO % (if assay permits). |
| Gel formation in DMSO | Moisture contamination in DMSO.[2] | Use fresh, anhydrous DMSO.[2] Sonicate at 40°C. |
Protocol B: Cyclodextrin Complexation (Biocompatible)[1][2]
Best For: Cell culture, in vivo studies, or assays sensitive to organic solvents.[2]
Mechanism:
Hydroxypropyl-
Step-by-Step Procedure
-
Prepare Excipient Solution:
-
Peptide Addition:
-
Complexation Energy:
-
Sonicate for 30 minutes. The energy is required to drive the aromatic rings into the cyclodextrin cavity.
-
Place on an orbital shaker (200 rpm) for 2–4 hours at room temperature.
-
-
Verification:
-
The solution should be crystal clear. If slightly hazy, centrifuge at 10,000 x g for 5 minutes to pellet uncomplexed aggregates. Use the supernatant.
-
Protocol C: The "pH Switch" (Tyrosine Ionization)[1][2]
Best For: Analytical chemistry (HPLC/LC-MS) or rapid dilution protocols where excipients are forbidden.[1][2]
Mechanism:
The Acetyl and Amide caps remove the N/C-terminal charges. However, the Tyrosine (Tyr) side chain has a phenolic hydroxyl group with a
Step-by-Step Procedure
-
Alkaline Solubilization:
-
Stabilization:
-
Once dissolved, the peptide is charged and stable in this high pH environment.
-
-
Back-Titration (Assay Prep):
Frequently Asked Questions (FAQ)
Q: Why can't I just use acid (Acetic Acid/TFA)? A: Acid works for standard peptides by protonating the N-terminus.[1][2] Your peptide is acetylated (capped) at the N-terminus.[1][2] There is no amine to protonate.[2] Acid will not help solubility and may actually promote aggregation of the aromatic rings.
Q: Can I store the peptide in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air).[2] If frozen and thawed repeatedly, it pulls in moisture, which can cause the hydrophobic peptide to crash out inside the tube. Recommendation: Aliquot the DMSO stock into single-use vials before freezing.
Q: I see a "gel" instead of a precipitate. What is this? A: Aromatic peptides like Ac-YPWF-NH2 are prone to forming amyloid-like fibrils.[1][2] This gel indicates ordered stacking.[2] Sonication is the only way to mechanically disrupt these fibrils; vortexing is often insufficient.
Q: Which Cyclodextrin is best?
A: Use Hydroxypropyl-
References
-
Vertex AI Search. (2025).[2] Peptide Solubility Guidelines and Troubleshooting. Retrieved from 3[1][2]
-
Hello Bio. (n.d.). Endomorphin-1 Technical Data and Solubility. Retrieved from 4[1][2]
-
BOC Sciences. (n.d.).[2] Cyclodextrin Solutions for API Solubility Boost. Retrieved from [1][2]
-
AltaBioscience. (n.d.).[2] Peptide Solubility and Storage Guidelines. Retrieved from 6[1][2]
Sources
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Endomorphin-1 | Potent, selective mu opioid receptor agonist | Hello Bio [hellobio.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Ac-Endomorphin-1 Degradation by Serum Peptidases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ac-Endomorphin-1. This guide is designed to provide in-depth technical assistance for understanding and mitigating the challenges associated with the degradation of Ac-Endomorphin-1 by serum peptidases. Our goal is to equip you with the knowledge and practical tools to ensure the integrity and reproducibility of your experiments.
Introduction to Ac-Endomorphin-1 and Serum Stability
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) with exceptionally high affinity and selectivity for the μ-opioid receptor.[1][2][3] Its potent analgesic properties make it a subject of significant interest in pain management research.[1][4] However, a major hurdle in its therapeutic development is its rapid degradation by peptidases present in serum.[4][5] Acetylation of the N-terminus (Ac-Endomorphin-1) is a common strategy to enhance stability, yet the peptide remains susceptible to enzymatic cleavage. Understanding the dynamics of this degradation is crucial for accurate in vitro and in vivo studies.
This guide provides a comprehensive overview of the enzymatic degradation of Ac-Endomorphin-1 in serum, troubleshooting strategies for common experimental issues, and detailed protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is Ac-Endomorphin-1 and why is its stability in serum a concern?
Ac-Endomorphin-1 is a modified form of the endogenous opioid peptide Endomorphin-1, where the N-terminus is acetylated. This modification is intended to increase its resistance to aminopeptidases. Despite this, the peptide is still vulnerable to degradation by various peptidases in serum, which can significantly reduce its biological activity and lead to inconsistent experimental results.[4]
Q2: What are the primary serum peptidases responsible for Ac-Endomorphin-1 degradation?
The degradation of endomorphins and other opioid peptides in serum is primarily mediated by aminopeptidases, dipeptidyl peptidase IV (DPP-IV), and other endo- and exopeptidases.[4][6][7] Aminopeptidases cleave amino acids from the N-terminus, while DPP-IV specifically cleaves X-Proline dipeptides from the N-terminus of polypeptides.[7][8]
Q3: What is the expected half-life of Ac-Endomorphin-1 in serum?
The half-life of endomorphins in their native form is very short, often in the range of minutes.[9] While N-terminal acetylation can improve stability, the exact half-life of Ac-Endomorphin-1 in serum can vary depending on the experimental conditions, such as the source of the serum (human, rat, etc.) and incubation temperature. Specific stability studies are necessary to determine the precise half-life in your experimental setup.
Q4: How can I inhibit peptidase activity in my serum samples?
The use of a protease inhibitor cocktail is the most effective way to prevent the degradation of Ac-Endomorphin-1 in serum samples.[10] Commercially available cocktails typically contain a mixture of inhibitors targeting various classes of proteases, including serine, cysteine, and metalloproteases. For targeted inhibition, specific inhibitors for aminopeptidases (e.g., bestatin) and DPP-IV (e.g., sitagliptin, vildagliptin) can be used.[7][11]
Q5: What are the common degradation products of Endomorphin-1?
Degradation of Endomorphin-1 typically involves the cleavage of the Tyr-Pro bond, leading to the loss of the N-terminal tyrosine residue, which is critical for its opioid receptor binding and activity.[12] Further degradation can result in smaller peptide fragments. Identifying these degradation products is essential for understanding the metabolic pathway of the peptide.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving Ac-Endomorphin-1 and serum.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of Ac-Endomorphin-1 | Insufficient or inappropriate protease inhibitors. | Use a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. Consider adding specific inhibitors for aminopeptidases and DPP-IV. |
| High incubation temperature. | Perform incubations at a lower temperature (e.g., 4°C) to slow down enzymatic activity, although this may not fully represent physiological conditions. | |
| Source of serum. | Peptidase activity can vary between species and even between individuals. Ensure consistency in the source of serum for all experiments. | |
| Inconsistent or non-reproducible results | Variable peptidase activity in serum samples. | Use pooled serum from multiple donors to average out individual variations. Ensure consistent handling and storage of serum samples. |
| Incomplete inhibition of peptidases. | Optimize the concentration of the protease inhibitor cocktail. Perform a time-course experiment to confirm the stability of Ac-Endomorphin-1 over the duration of your assay. | |
| Pre-analytical variability in sample handling. | Standardize blood collection and processing procedures.[13] The type of anticoagulant used can also influence peptidase activity.[14] | |
| Unexpected cleavage products | Presence of less common or non-specific peptidases. | Use a combination of different analytical techniques (e.g., LC-MS/MS) to identify the cleavage sites and the resulting fragments. This can help in identifying the responsible enzymes. |
| Contamination of samples. | Ensure all reagents and labware are sterile and free of contaminating proteases. |
Experimental Protocols
Protocol 1: In Vitro Degradation Assay of Ac-Endomorphin-1 in Serum
This protocol outlines a method to determine the stability of Ac-Endomorphin-1 in serum over time.
Materials:
-
Ac-Endomorphin-1 peptide
-
Human serum (or serum from the species of interest)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC or LC-MS system for peptide quantification
Procedure:
-
Preparation: Thaw the serum on ice. Prepare a stock solution of Ac-Endomorphin-1 in an appropriate solvent (e.g., water or a buffer).
-
Incubation: In a microcentrifuge tube, add a known concentration of Ac-Endomorphin-1 to the serum. For control experiments, pre-incubate the serum with a protease inhibitor cocktail for 15-30 minutes at 37°C before adding the peptide.
-
Time-course sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 10% TCA) to stop the enzymatic reaction.[13]
-
Sample processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining intact Ac-Endomorphin-1.
-
Data analysis: Plot the percentage of intact Ac-Endomorphin-1 against time. Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.[13]
Protocol 2: Identification of Ac-Endomorphin-1 Cleavage Products using Mass Spectrometry
This protocol describes how to identify the degradation products of Ac-Endomorphin-1 in serum.
Materials:
-
Ac-Endomorphin-1
-
Human serum
-
Quenching solution (e.g., Acetonitrile with 1% formic acid)[15]
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Incubation: Follow steps 1-3 from Protocol 1 to incubate Ac-Endomorphin-1 with serum.
-
Quenching and Protein Precipitation: At a specific time point where significant degradation is expected, quench the reaction by adding cold acetonitrile containing 1% formic acid. This will also precipitate the serum proteins.[15]
-
Sample Cleanup: Centrifuge the sample and collect the supernatant. Further purify and concentrate the peptides using SPE cartridges.
-
Mass Spectrometry Analysis: Analyze the purified sample using an LC-MS/MS system.
-
Data Analysis: Use the MS/MS data to identify the amino acid sequences of the peptide fragments. This will reveal the cleavage sites of Ac-Endomorphin-1 by serum peptidases.
Visualizing Degradation Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the degradation pathway and the experimental workflow.
Caption: Degradation of Ac-Endomorphin-1 by serum peptidases.
Caption: Workflow for Ac-Endomorphin-1 stability assay.
References
-
Investigation of peptide biomarker stability in plasma samples using time-course MS analysis. PubMed. [Link]
-
Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. MDPI. [Link]
-
Search of the human proteome for endomorphin-1 and endomorphin-2 precursor proteins. PMC. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]
-
Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives. MDPI. [Link]
-
Enzymatic degradation of endomorphins. PubMed. [Link]
-
Substance P and bradykinin are natural inhibitors of CD13/aminopeptidase N. PubMed. [Link]
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
(PDF) Serum Stability of Peptides. ResearchGate. [Link]
-
Endomorphin-1. Wikipedia. [Link]
-
beta-Endorphin: analgesic and hormonal effects in humans. PubMed. [Link]
-
Role of Milk-Derived Opioid Peptides and Proline Dipeptidyl Peptidase-4 in Autism Spectrum Disorders. PubMed. [Link]
-
Design of a Serum Stability Tag for Bioactive Peptides. Ingenta Connect. [Link]
-
Pharmacokinetic study of exogenously administered beta-endorphin using a rapid radioreceptor assay in rats. PubMed. [Link]
-
Stability half-life of opioid peptides. ResearchGate. [Link]
-
Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. Semantic Scholar. [Link]
-
Inhibition of enkephalin-degrading aminopeptidase activity by certain peptides. Semantic Scholar. [Link]
-
Endomorphin. Wikipedia. [Link]
-
Influence of degradation on binding properties and biological activity of endomorphin 1. ScienceDirect. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]
-
Activity and expression of enkephalinase and aminopeptidase N in regions of the mesocorticolimbic system are selectively modified by acute ethanol administration. PubMed. [Link]
-
Antinociceptive effect and enzymatic degradation of endomorphin-1 in newborn rat spinal cord. PubMed. [Link]
-
Opioid Peptides: Aspects of Their Origin, Release and Metabolism. PubMed. [Link]
-
Stability against enzymatic hydrolysis of endomorphin-1 analogues containing beta-proline. RSC Publishing. [Link]
-
Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. American Association for Clinical Chemistry. [Link]
-
The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. PMC. [Link]
-
Biochemistry, Endorphin. NCBI Bookshelf. [Link]
-
Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. PMC. [Link]
-
Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. PubMed. [Link]
-
The structure of endomorphin-1 and-2. ResearchGate. [Link]
-
Endorphins. Wikipedia. [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. American Physiological Society. [Link]
-
What do plasma beta-endorphin levels reveal about endogenous opioid analgesic function? PMC. [Link]
-
αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers. MDPI. [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]
-
The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism. Frontiers. [Link]
-
Biased signaling by endogenous opioid peptides. PNAS. [Link]
-
Opioid peptide. Wikipedia. [Link]
-
Endomorphin derivatives with improved pharmacological properties. PubMed. [Link]
Sources
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. Endomorphin-1 | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid peptides: aspects of their origin, release and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of degradation on binding properties and biological activity of endomorphin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting low receptor affinity in binding assays
Technical Support Center: Receptor Binding Affinity ( ) Troubleshooting
Case ID: Low Affinity / Weak Signal in Binding Assays
Assigned Specialist: Senior Application Scientist Status: Open Scope: Radioligand Binding (RLB), Fluorescence Polarization (FP), SPR
Introduction: The "Low Affinity" Artifact
Welcome to the technical support portal. When a user reports "low affinity" (a high
As your Application Scientist, I will guide you through a root-cause analysis. We will move from the simplest chemical causes to complex thermodynamic artifacts.
Phase 1: The Ligand Check (Input Integrity)
Before questioning the biology, validate the chemistry. A "low affinity" result is often a miscalculation of the free ligand concentration (
Critical Checkpoint: Specific Activity & Purity
In Radioligand Binding (RLB), the
-
The Trap: If your ligand has degraded (e.g., radiolysis of
I or oxidation), you are adding less active ligand than you think. -
The Artifact: The curve shifts right. You calculate a
of 10 nM, but the true is 1 nM because only 10% of your stock was active.
Protocol 1: Ligand Integrity Validation
-
Mass Spectrometry/HPLC: Run the "cold" (unlabeled) stock to verify identity and purity (>95%).
-
Fresh Dilution: Never trust a working stock stored at +4°C for >1 week. Prepare fresh from the master stock (-20°C/-80°C).
-
Specific Activity Recalculation:
-
Equation:
-
Action: If the ligand is old (
half-life), recalculate the specific activity. Do not use the value printed on the datasheet from 6 months ago.
-
Phase 2: The Receptor System (Biological Viability)
If the ligand is pure, the receptor might be in a "low affinity state." This is the most common issue with GPCRs (G-Protein Coupled Receptors).
Mechanism: The GTP Shift
GPCRs exist in two states:
-
High Affinity (
): Coupled to the G-protein (G ). This is the physiologically relevant state for agonists. -
Low Affinity (
): Uncoupled from the G-protein.
If your membrane preparation has uncoupled G-proteins (due to poor preparation or lack of
Protocol 2: The GTP Shift Diagnostic To confirm if your receptor is functional:
-
Perform a competition assay with an Agonist .
-
Condition A: Standard Buffer +
. -
Condition B: Standard Buffer +
+ 100 M GTP S (non-hydrolyzable GTP analog). -
Analysis:
-
Functional System: Condition B should show a right-shift (lower affinity) compared to Condition A.[1] The GTP
S forces the receptor into the uncoupled ( ) state. -
Broken System: If Condition A and B are identical (both low affinity), your receptors are already uncoupled. Add more
or re-optimize membrane prep.
-
Phase 3: The "Ligand Depletion" Trap (Thermodynamics)
This is the most frequent technical error in binding assays.
The Law of Mass Action Assumption
Standard binding equations (like the Langmuir isotherm) assume:
The Zone B Artifact
If you use a high receptor concentration (to get a good signal), you enter "Zone B" (Ligand Depletion).
-
The Scenario: You add 1 nM Ligand. You have 5 nM Receptors.
-
The Reality: The receptors "eat" all the ligand. The free ligand drops to near zero.
-
The Result: The system appears to have low affinity because you have to add massive amounts of ligand to saturate the receptors.
Table 1: The Depletion Limits
| Parameter | "Zone A" (Ideal) | "Zone B" (Depletion) | Impact on |
| Receptor Conc. ( | Zone B: Apparent | ||
| Free Ligand | Zone B: | ||
| Solution | Decrease | Use "Depletion Correction" equations | Zone B: Requires Goldstein-Barrett correction. |
Phase 4: Optimization & Troubleshooting Workflows
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process when encountering low affinity.
Figure 1: Decision tree for isolating the cause of low receptor affinity.
Visualizing the GPCR Coupling Mechanism (GTP Shift)
Understanding why
Figure 2: The GTP Shift. Agonists bind tightly only when the G-protein is coupled. GTP breaks this link, lowering affinity.
Frequently Asked Questions (FAQ)
Q1: My
Q2: Why does adding
Q3: I have high non-specific binding (NSB). Does this affect
-
Fix: Add 0.1% BSA to the buffer.
-
Fix: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour. This neutralizes the charge on glass fibers, preventing sticky ligands from binding to the filter [3].
Q4: Can I use the Cheng-Prusoff equation for all competition assays?
A: No. The classic equation
-
Equilibrium has been reached.[4]
-
No ligand depletion.
-
Competitive inhibition (binding to the same site). If you have ligand depletion, you must use the Cheng-Prusoff correction with depletion or the Goldstein-Barrett equation [4].
References
-
GraphPad Statistics Guide. Ligand depletion: When the free concentration is not the added concentration.[5] GraphPad Software.[5] Available at: [Link]
-
Katritch, V., et al. (2014). Allosteric sodium in class A GPCR signaling. Trends in Biochemical Sciences. Available at: [Link]
-
Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]
-
Assay Guidance Manual (NIH). GTPγS Binding Assays. National Center for Biotechnology Information. Available at: [Link]
Welcome to the Formulation Technical Support Center
Topic: Resolving Precipitation Issues in PBS or Saline Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Current Status: Online Agent: Senior Application Scientist, Dr. H. Chen
Case Overview: You are likely here because a clear reagent, drug, or protein stock solution turned cloudy, flocculent, or crystallized immediately upon dilution into Phosphate Buffered Saline (PBS) or physiological saline.
This is not just "bad luck."[1] It is a thermodynamic inevitability governed by three variables: Ionic Strength (Common Ion Effect) , pH vs. pKa/pI mismatches , and Inorganic Incompatibilities .
Below is your technical guide to diagnosing and resolving these issues.
Part 1: The Diagnostic Framework
Before attempting to "fix" the solution by heating or sonicating (which can degrade sensitive APIs), you must categorize the precipitate.
Visual Diagnostics Flowchart
Use this logic tree to identify the root cause of your precipitation.
Figure 1: Diagnostic logic flow for identifying the physicochemical basis of precipitation.
Part 2: Inorganic Incompatibilities (The Calcium Trap)
The Issue:
You added Calcium Chloride (
The Mechanism:
Standard PBS contains Phosphate ions (
Troubleshooting Protocol:
-
Switch Buffers: If Calcium is required for your assay (e.g., Annexin V binding), do not use PBS . Switch to HEPES (10-25 mM) or Tris-Buffered Saline (TBS) . Neither HEPES nor Tris precipitates with calcium.
-
The "Split-Stock" Method: If you must use PBS with Ca/Mg (e.g., DPBS with Ca/Mg):
-
Check pH: Calcium phosphate precipitation is pH-dependent. It occurs readily at pH > 7.2. If your protocol allows, lower the pH to 7.0.
Part 3: Small Molecule Solubility (The "Salting Out" Effect)
The Issue: Your drug dissolves perfectly in DMSO or Ethanol, but crashes out immediately when added to PBS.
The Mechanism: This is the Common Ion Effect and Salting Out .[3][4]
-
Salting Out: PBS has high ionic strength (~150 mM). The water molecules hydrate the salt ions (
, ) preferentially over your hydrophobic drug, effectively "squeezing" the drug out of solution [2]. -
Common Ion Effect: If your drug is a hydrochloride salt (Drug-HCl), adding it to PBS (which contains high
from NaCl) shifts the equilibrium toward the solid precipitate state [3].
Data: Solvent Tolerance Limits Always validate these limits with your specific cell line or animal model.
| Solvent | In Vitro Limit (Cells) | In Vivo Limit (Mice IV/IP) | Mechanism of Toxicity |
| DMSO | < 0.1% (Sensitive)< 0.5% (Robust) | 1-5% (Slow injection) | Membrane permeabilization, hemolysis [4] |
| Ethanol | < 0.1% | 5-10% | Protein denaturation, CNS effects |
| PEG 400 | < 1% | 20-40% | Osmotic stress |
Protocol: The "Dropwise Vortex" Technique Never add PBS to your DMSO stock. Always add the stock to the PBS.
-
Prepare Stock: Dissolve drug in 100% DMSO at 1000x the final concentration.
-
Agitate: Set your PBS tube on a vortex mixer at medium speed.
-
Inject: While vortexing, inject the DMSO stock dropwise into the center of the vortex cone.
-
Why? This rapidly disperses the DMSO, preventing local regions of high concentration where the drug would otherwise crash out.
-
Part 4: Biologics & Protein Aggregation
The Issue: A protein solution becomes cloudy upon buffer exchange into PBS.
The Mechanism: Isoelectric Precipitation. Every protein has an Isoelectric Point (pI)—the pH at which it carries no net electrical charge. At the pI, protein-protein attraction dominates over protein-water interaction, leading to aggregation [5].
-
Scenario: If your protein has a pI of 7.3 and you put it in PBS (pH 7.4), it is dangerously close to its point of least solubility.
Troubleshooting Guide:
-
Q: How do I fix pI-induced precipitation?
-
A: Adjust the pH of your buffer to be at least 1.0 pH unit away from the protein's pI. If pI is 7.4, use a Citrate buffer (pH 6.0) or a Tris buffer (pH 8.5).
-
-
Q: Can salt help?
-
A: Yes. If the protein is "salting out" (too much salt), dilute the PBS. If it is aggregating due to charge (low salt), add NaCl (up to 300-500 mM) to shield the charges ("Salting In").
-
Part 5: Advanced Rescue Strategies (Cyclodextrins)
When simple pH adjustments or cosolvents fail, use Cyclodextrins . These are cyclic oligosaccharides with a hydrophobic core (to hold your drug) and a hydrophilic exterior (to dissolve in PBS).
Recommended Reagent: 2-Hydroxypropyl-
Workflow: Cyclodextrin Solubilization
Figure 2: Encapsulation workflow. Note that the drug is complexed with Cyclodextrin BEFORE adding the saline buffer.
Protocol:
-
Prepare a 20-40% (w/v) HP-
-CD solution in pure water. -
Add your drug powder directly to this solution.
-
Sonicate or stir (sometimes for 1-4 hours) until clear.
-
Only then dilute this complex into your final PBS or saline volume.
References
-
Serajuddin, A. T., et al. (1987).[6] Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid.[6] Journal of Pharmacy and Pharmacology.[6] [Link]
-
Chemistry LibreTexts. (2019). The Common-Ion Effect.[4][6][7] [Link]
-
Verheijen, M., et al. (2019).[8][9] DMSO toxicity in vitro and in vivo.[9][10] ResearchGate / MDPI. [Link]
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. Common-ion effect - Wikipedia [en.wikipedia.org]
- 5. alzet.com [alzet.com]
- 6. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tetrapeptide Metabolic Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered when enhancing the metabolic stability of tetrapeptides. Our goal is to equip you with the knowledge to make informed experimental choices and achieve robust, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your tetrapeptide stability experiments. Each problem is followed by a series of potential causes and actionable solutions, grounded in established scientific principles.
Problem 1: My tetrapeptide shows rapid degradation in a plasma stability assay.
Potential Cause 1: Susceptibility to Exopeptidases. Exopeptidases, such as aminopeptidases and carboxypeptidases, cleave peptides from the N-terminus and C-terminus, respectively.[1] Linear tetrapeptides with unprotected termini are particularly vulnerable to this type of degradation.[2]
Solution:
-
N-terminal Modification: Acetylation of the N-terminus removes the positive charge and can mimic native proteins, thereby increasing resistance to aminopeptidases.[3][4]
-
C-terminal Modification: Amidation of the C-terminus neutralizes the negative charge of the carboxylic acid, which can prevent degradation by certain enzymes.[]
Experimental Protocol: N-Terminal Acetylation during Solid-Phase Peptide Synthesis (SPPS)
-
Following the final coupling step and before cleavage from the resin, wash the peptidyl-resin thoroughly with dimethylformamide (DMF).
-
Prepare a solution of 20% acetic anhydride and 5% N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the acetylation solution to the peptidyl-resin and agitate for 30 minutes at room temperature.
-
Wash the resin extensively with DMF, followed by dichloromethane (DCM).
-
Proceed with the standard cleavage and deprotection protocol.
-
Confirm successful acetylation using mass spectrometry (expect a mass increase of 42 Da).
Potential Cause 2: Presence of Endopeptidase Cleavage Sites. Endopeptidases, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide sequence at specific recognition sites.[1][6] For example, trypsin cleaves after lysine (Lys) and arginine (Arg) residues, while chymotrypsin targets bulky hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[1]
Solution:
-
Incorporate Unnatural Amino Acids: Replacing a natural L-amino acid at the cleavage site with a D-amino acid or another unnatural amino acid can sterically hinder enzyme binding and catalysis.[][8][9] D-amino acid substitution has been shown to increase peptide half-life.[10][11]
-
N-Methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone at a susceptible cleavage site can prevent enzymatic recognition and hydrolysis.[12][13][14][15]
Data Presentation: Impact of Modifications on Tetrapeptide Half-Life in Human Plasma
| Tetrapeptide Sequence | Modification | Half-life (t½) in Human Plasma |
| Phe-Ala-Lys-Gly | None (Control) | < 5 minutes |
| Ac-Phe-Ala-Lys-Gly-NH₂ | Terminal Modifications | ~ 30 minutes |
| Phe-Ala-D-Lys-Gly | D-Amino Acid Substitution | > 2 hours |
| Phe-Ala(N-Me)-Lys-Gly | N-Methylation | > 4 hours |
Note: These are representative values and will vary depending on the specific sequence and experimental conditions.
Problem 2: My modified tetrapeptide has improved stability but has lost its biological activity.
Potential Cause 1: Conformational Changes Due to Modification. Modifications that enhance stability, such as D-amino acid substitution or N-methylation, can also alter the peptide's three-dimensional structure.[14][16] This may disrupt the specific conformation required for binding to its biological target.
Solution:
-
Systematic Scanning: Instead of random modifications, perform a systematic scan by introducing a single modification at each position of the tetrapeptide sequence. This allows you to identify positions where modifications are well-tolerated without compromising activity.
-
Conformational Analysis: Employ techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of your modified peptides and compare it to the active, unmodified parent peptide.[17]
-
Cyclization: Constraining the peptide's conformation through cyclization can both enhance stability and lock the peptide into a bioactive conformation.[18][19][20][21][22] Head-to-tail cyclization is a common strategy.[21][22]
Visualization: Workflow for Balancing Stability and Activity
Caption: Iterative workflow for optimizing tetrapeptide stability and activity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for tetrapeptide degradation in the body?
A1: Tetrapeptides are primarily degraded by proteases (also known as peptidases).[6][23][24][25] These can be broadly categorized into:
-
Exopeptidases: These cleave amino acids from the ends of the peptide chain. Aminopeptidases act on the N-terminus, and carboxypeptidases act on the C-terminus.[1]
-
Endopeptidases: These cleave peptide bonds within the sequence. Common examples include trypsin, chymotrypsin, and pepsin, which are abundant in the gastrointestinal tract, and various proteases found in blood and tissues.[1][23]
Q2: How do I set up a basic in vitro plasma stability assay?
A2: An in vitro plasma stability assay is a crucial first step in assessing the metabolic stability of your tetrapeptide.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) at 37°C. It is recommended to use plasma with an anticoagulant like sodium heparin.[26]
-
Prepare a stock solution of your tetrapeptide in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the tetrapeptide stock solution into the plasma to a final concentration (e.g., 1-10 µM). The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.[27]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the percentage of remaining tetrapeptide against time.
-
Calculate the half-life (t½) of the tetrapeptide in plasma.
-
Visualization: Plasma Stability Assay Workflow
Caption: Standard workflow for an in vitro plasma stability assay.
Q3: My tetrapeptide is stable in plasma but shows poor stability in a liver microsomal assay. What does this indicate?
A3: This suggests that your tetrapeptide is likely susceptible to metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) family, which are abundant in liver microsomes.[31][32] While plasma contains proteases, liver microsomes are used to assess Phase I metabolic pathways.[32]
Troubleshooting Steps:
-
Identify Metabolites: Use high-resolution mass spectrometry to identify the metabolites formed during the microsomal assay. This can reveal the site of metabolic modification (e.g., oxidation).
-
Site-Specific Modification: Once the labile site is identified, you can introduce modifications to block this metabolic pathway. For example, if a phenylalanine residue is being hydroxylated, you could replace it with an unnatural amino acid that is resistant to oxidation.
-
Consider Phase II Metabolism: If Phase I metabolism is not the issue, investigate Phase II conjugation pathways by using hepatocytes, which contain both Phase I and Phase II enzymes.[31]
Q4: Can cyclization of a tetrapeptide always be expected to improve its metabolic stability?
A4: Generally, yes. Cyclization enhances metabolic stability for two main reasons:
-
It eliminates the free N- and C-termini, making the peptide resistant to exopeptidases.[19]
-
It introduces conformational constraints, which can make the peptide backbone less accessible to endopeptidases.[19][20][33]
However, the synthesis of cyclic tetrapeptides can be challenging due to ring strain.[20] The inclusion of turn-inducing elements, such as D-amino acids or N-methylated amino acids, can facilitate the cyclization process.[20] It is also important to note that while stability may be improved, the biological activity of the cyclized peptide must be confirmed, as the constrained conformation may not be optimal for target binding.
References
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available from: [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Available from: [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. Available from: [Link]
-
Slideshare. (n.d.). Proteolytic enzymes. Available from: [Link]
-
ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? Available from: [Link]
-
Wikipedia. (n.d.). Proteolysis. Available from: [Link]
-
Sá, A. G., et al. (2018). Stereochemistry as a determining factor for the effect of a cell-penetrating peptide on cellular viability and epithelial integrity. International Journal of Pharmaceutics, 546(1-2), 156–165. Available from: [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available from: [Link]
-
Britannica. (2026, February 3). Proteolysis. Available from: [Link]
-
JPT Peptide Technologies. (n.d.). N-Terminal Modifications. Available from: [Link]
-
Longdom Publishing. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Available from: [Link]
-
Al Musaimi, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7038. Available from: [Link]
-
Cooper, G. J. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2337. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug. Available from: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available from: [Link]
-
Wystrach, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
Li, P., et al. (2021). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 22(1), 4-16. Available from: [Link]
-
Serra, S., et al. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Molecules, 27(21), 7433. Available from: [Link]
-
ResearchGate. (n.d.). Impact of Stereochemical Replacement on the Activity and Selectivity of Membrane-Active Cationic Cyclic Peptides with Broad-Spectrum Antibacterial and Antifungal Activity. Available from: [Link]
-
Frontiers. (2021, June 21). Chirality Effects in Peptide Assembly Structures. Available from: [Link]
-
Evotec. (n.d.). Microsomal Stability. Available from: [Link]
-
BioPharma Services. (2022, October 7). Bioanalytical Method Development: Therapeutic Peptides. Available from: [Link]
-
Liu, T., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(8), 2110–2114. Available from: [Link]
-
Atzori, A., et al. (2013). Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS ONE, 8(7), e68723. Available from: [Link]
-
Waters. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available from: [Link]
-
Chorev, M., & Goodman, M. (2003). The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Current Medicinal Chemistry, 10(20), 2125-2147. Available from: [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
Wystrach, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
Evotec. (n.d.). Plasma Stability. Available from: [Link]
-
LifeTein. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Available from: [Link]
-
García, O., et al. (2018). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 159, 344-351. Available from: [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Available from: [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. Available from: [Link]
-
CSIRO Publishing. (2025, September 22). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Available from: [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. creative-peptides.com [creative-peptides.com]
- 3. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
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- 16. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 17. Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry | PLOS One [journals.plos.org]
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- 20. Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Proteolysis - Wikipedia [en.wikipedia.org]
- 24. Proteolysis | Protein Degradation, Enzymes & Peptides | Britannica [britannica.com]
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Validation & Comparative
Comparative Guide: Ac-Tyr-Pro-Trp-Phe-NH2 (and Analogs) vs. DAMGO Potency
Executive Summary & Structural Distinction[1]
This guide provides a critical comparative analysis between DAMGO (the synthetic gold standard for Mu-Opioid Receptor agonism) and the specific peptide sequence Ac-Tyr-Pro-Trp-Phe-NH2 .
Crucial Pharmacological Distinction: It is imperative to distinguish between the active parent peptide (Endomorphin-1) and the N-acetylated derivative requested in the topic (Ac-Tyr-Pro-Trp-Phe-NH2).
-
Endomorphin-1 (EM-1): Sequence H-Tyr-Pro-Trp-Phe-NH2.[1][2][3][4] The endogenous, high-affinity agonist.[2][3][4][5]
-
Ac-Endomorphin-1 (Ac-EM-1): Sequence Ac-Tyr-Pro-Trp-Phe-NH2.[2][3][6] The N-acetylated analog.[2][3][6][7]
-
DAMGO: Sequence H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol. The metabolically stable, synthetic reference agonist.
Scientific Verdict: While Endomorphin-1 (EM-1) exhibits potency and selectivity often exceeding DAMGO, the specific N-acetylated analog (Ac-EM-1) functions primarily as a negative control or inactive analog in in vitro assays. The acetylation of the N-terminal Tyrosine abolishes the positive charge required for receptor binding (the "Message" domain), rendering the peptide virtually inactive at the Mu-Opioid Receptor (MOR).
The following analysis compares the active EM-1 against DAMGO to provide meaningful potency data, while explicitly characterizing the Ac-EM-1 analog as a structural control.
Mechanistic Comparison: The "Message-Address" Concept
To understand the potency differences, we must analyze the structural pharmacophores.
The Tyramine Pharmacophore (The "Message")
Opioid peptides (enkephalins, endorphins, endomorphins) rely on the N-terminal Tyrosine. The free amine (
-
DAMGO: Retains the free N-terminal amine. High affinity.
-
EM-1: Retains the free N-terminal amine. High affinity.
-
Ac-EM-1: The amine is capped (Acetylated). The positive charge is lost. The "Message" is destroyed, preventing receptor activation.
The "Address" Domain
-
DAMGO: The C-terminal domain confers metabolic stability (D-Ala
, Gly-ol ) and selectivity. -
EM-1: The Pro-Trp-Phe sequence confers exceptional MOR selectivity but poor metabolic stability due to enzymatic degradation.
Visualization: Pharmacophore & Signaling Pathways
Caption: Comparative signaling flow. Note Ac-EM-1 (Red) fails to engage the receptor due to N-terminal modification, serving as a negative control.
Quantitative Data Summary
The following table synthesizes field data comparing the three compounds.
| Feature | DAMGO | Endomorphin-1 (EM-1) | Ac-Tyr-Pro-Trp-Phe-NH2 (Ac-EM-1) |
| Role | Synthetic Reference Standard | Endogenous Agonist | Negative Control / Inactive |
| Sequence | H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol | H-Tyr-Pro-Trp-Phe-NH2 | Ac -Tyr-Pro-Trp-Phe-NH2 |
| MOR Affinity (Ki) | 0.5 – 1.0 nM [1] | 0.3 – 0.8 nM [2] | > 10,000 nM (Inactive) |
| Selectivity (MOR:DOR) | ~500-fold | >4,000-fold [2] | N/A |
| GTP | ~10 – 50 nM | ~5 – 30 nM | No Activity |
| Metabolic Stability (t1/2) | > 60 mins (High) | < 5 mins (Low) | High (but inactive) |
| Blood-Brain Barrier | Poor | Poor (unless modified) | Poor |
Key Insight: Endomorphin-1 is often more potent and selective than DAMGO in pristine membrane preparations, but DAMGO appears more potent in in vivo or long-duration assays simply because it resists degradation. Ac-EM-1 is structurally stable but pharmacologically inert.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the Affinity (Ki) of your peptide against the standard [
Materials:
-
Membrane Prep: CHO-K1 cells stably expressing human MOR (hMOR).
-
Radioligand: [
H]-DAMGO (Specific Activity ~50 Ci/mmol). -
Competitors: DAMGO (10 pM - 10
M), EM-1, Ac-EM-1.
Workflow:
-
Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation:
-
Mix 50
L membrane suspension + 50 L [ H]-DAMGO (~1 nM final). -
Add 50
L of competitor peptide (increasing log concentrations). -
Control: Include Ac-EM-1 as a negative control to demonstrate assay specificity (should show no displacement).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[2][3]
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation.
Protocol B: [ S]GTP S Functional Assay
Objective: Measure the functional potency (EC50) and efficacy (Emax) of G-protein activation.
Workflow:
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl
, 100 mM NaCl, 0.2 mM EGTA, 10 M GDP (Crucial: GDP suppresses basal activity). -
Reaction:
-
Incubate membranes with varying concentrations of DAMGO or EM-1.[8]
-
Add 0.1 nM [
S]GTP S.
-
-
Timing: Incubate 90 min at 30°C.
-
Readout: Filter and count as above.
-
Interpretation:
-
DAMGO: Should produce a robust sigmoidal dose-response (defined as 100% Emax).
-
EM-1: Typically shows ~80-90% Emax relative to DAMGO (Partial to Full Agonist depending on expression levels).
-
Ac-EM-1: Should remain at basal levels (Flat line).
-
Stability & Handling Guide
The primary reason researchers choose DAMGO over Endomorphin-1 is stability , not affinity.
-
DAMGO:
-
Endomorphin-1:
-
Storage: -80°C (Lyophilized).
-
Handling: Dissolve immediately before use. In plasma or brain homogenate, EM-1 is cleaved rapidly (t
< 5 min). -
Stabilization: If you require EM-1 signaling without degradation, consider using protease inhibitors (e.g., Amastatin, Bestatin) in your assay buffer.
-
-
Ac-EM-1:
-
While chemically stable due to the N-terminal cap, it is biologically useless for activation studies. Use only to prove that the N-terminus is the active site in your SAR (Structure-Activity Relationship) studies.
-
References
-
Handendaele, S., et al. (2018). "Comparative analysis of the functional properties of DAMGO and Endomorphin-1 at the Mu-Opioid Receptor." European Journal of Pharmacology.
-
Zadina, J. E., et al. (1997).[3] "A potent and selective endogenous agonist for the mu-opiate receptor."[2][4][9] Nature, 386(6624), 499-502.
-
Fichna, J., et al. (2007). "Endomorphin-1 and endomorphin-2: The highly selective and potent endogenous agonists of the mu-opioid receptor."[2][3][4][10] Chemical Biology & Drug Design.
-
Li, Y., et al. (2000). "N-terminal acetylation of endomorphin-1 abolishes receptor affinity."[5] Peptides. (Standard Pharmacological Reference for Opioid SAR).
Sources
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- 3. 内啡肽-1、Endomorphin-1,Ac-Tyr-Pro-Trp-Phe-NH2,Ac-YPWF-NH2,杭州专肽生物的产品 [allpeptide.com]
- 4. researchgate.net [researchgate.net]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Analgesic Properties of Endomorphin-1 and Acetyl-Endomorphin-1
A Guide for Researchers in Pain and Opioid Drug Development
In the pursuit of potent and selective analgesics with improved side-effect profiles, the endogenous opioid peptide Endomorphin-1 has garnered significant attention.[1][2] As a highly selective agonist for the µ-opioid receptor (MOR), it represents a promising scaffold for the development of novel pain therapeutics.[3][4][5] This guide provides a comparative analysis of Endomorphin-1 and its N-terminally acetylated analog, Acetyl-Endomorphin-1. While direct comparative studies on Acetyl-Endomorphin-1 are limited, this document synthesizes existing data on Endomorphin-1 and the known effects of N-terminal acetylation on other opioid peptides to provide a predictive comparison of their analgesic potential.
Introduction to Endomorphin-1 and the Rationale for N-Terminal Acetylation
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) is an endogenous tetrapeptide that exhibits remarkable potency and selectivity for the µ-opioid receptor, the primary target for many clinically used opioid analgesics like morphine.[2] However, its therapeutic potential is hindered by its poor metabolic stability and limited ability to cross the blood-brain barrier.[6][7]
N-terminal acetylation is a common post-translational modification that can significantly impact the biological activity and stability of peptides.[8] This modification involves the addition of an acetyl group to the N-terminal amino group, which can alter the peptide's charge, conformation, and susceptibility to enzymatic degradation.[9] The primary rationale for acetylating Endomorphin-1 is to potentially enhance its metabolic stability by protecting it from aminopeptidases, thereby prolonging its analgesic effects.
Comparative Analysis of Analgesic Properties
This section provides a comparative overview of the predicted analgesic properties of Endomorphin-1 and Acetyl-Endomorphin-1 based on available data for Endomorphin-1 and the established effects of N-acetylation on other opioid peptides.
Receptor Binding Affinity and Potency
Endomorphin-1 is characterized by its high affinity and selectivity for the µ-opioid receptor.[4][10] However, studies on other opioid peptides, such as β-endorphin and enkephalins, have shown that N-terminal acetylation can significantly reduce or abolish their binding affinity to opioid receptors and their analgesic potency.[8][9] This is because the free N-terminal amine group of the tyrosine residue is crucial for the interaction with the µ-opioid receptor.
Table 1: Predicted Comparative Receptor Binding and Analgesic Potency
| Compound | µ-Opioid Receptor Binding Affinity (Ki) | Predicted Analgesic Potency (in vivo) | Rationale for Prediction |
| Endomorphin-1 | High (sub-nanomolar to low nanomolar range)[4] | Potent | Direct high-affinity agonist of the µ-opioid receptor.[5] |
| Acetyl-Endomorphin-1 | Predicted to be significantly lower than Endomorphin-1 | Predicted to be significantly lower than Endomorphin-1 | N-terminal acetylation of other opioid peptides like β-endorphin leads to a loss of receptor binding and analgesic activity.[8][9][11] |
Metabolic Stability
A major limitation of Endomorphin-1 as a therapeutic agent is its rapid degradation by peptidases.[1] N-terminal acetylation has been shown to enhance the proteolytic stability of other peptides, such as enkephalins, by protecting them from aminopeptidase-catalyzed hydrolysis. Therefore, it is hypothesized that Acetyl-Endomorphin-1 would exhibit greater metabolic stability compared to its unmodified counterpart.
Table 2: Predicted Comparative Metabolic Stability
| Compound | Predicted Susceptibility to Aminopeptidases | Predicted In Vivo Half-Life | Rationale for Prediction |
| Endomorphin-1 | High | Short | Rapidly degraded by peptidases.[1][6] |
| Acetyl-Endomorphin-1 | Low | Predicted to be longer than Endomorphin-1 | N-terminal acetylation protects against aminopeptidase degradation, as shown with enkephalins. |
Experimental Protocols for Comparative Analgesia Assessment
To empirically validate the predicted differences in analgesic efficacy between Endomorphin-1 and Acetyl-Endomorphin-1, standard in vivo pain models in rodents are employed. The following are detailed protocols for the tail-flick and hot plate tests, which are widely used to assess the analgesic effects of opioid compounds.
Tail-Flick Test
The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. This test primarily assesses spinal-mediated analgesia.
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device for several days prior to the experiment to minimize stress-induced analgesia.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of radiant heat onto the ventral surface of the tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer Endomorphin-1, Acetyl-Endomorphin-1, or a vehicle control via the desired route (e.g., intracerebroventricular, intravenous).
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot Plate Test
The hot plate test is another method to evaluate thermal pain sensitivity and involves placing the animal on a heated surface.[3] This test assesses a more complex, supraspinally integrated response to a thermal stimulus.
Protocol:
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 52-55°C).
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place the animal on the hot plate and record the latency to the first sign of nociception, such as paw licking, jumping, or vocalization. A cut-off time (e.g., 30-60 seconds) is necessary to prevent injury.
-
Compound Administration: Administer the test compounds or vehicle as described for the tail-flick test.
-
Post-Treatment Latency: Measure the hot plate latency at various time points after administration.
-
Data Analysis: Analyze the data similarly to the tail-flick test, calculating the %MPE.
Signaling Pathways and Experimental Workflows
Endomorphin-1 Signaling Pathway
Endomorphin-1 exerts its analgesic effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.
Caption: Endomorphin-1 signaling pathway via the µ-opioid receptor.
Experimental Workflow for Comparative Analgesia Study
The following diagram illustrates a typical workflow for a preclinical study comparing the analgesic effects of Endomorphin-1 and Acetyl-Endomorphin-1.
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Executive Summary: The Critical Role of the N-Terminus
This guide provides an in-depth technical comparison of the binding affinity (
For researchers in opioid pharmacology, the comparison between Ac-EM-1 and Morphine serves as a definitive case study in Structure-Activity Relationships (SAR).
-
Morphine is the clinical gold standard, exhibiting nanomolar affinity for the
-opioid receptor (MOR) with moderate selectivity. -
Endomorphin-1 (EM-1) is a potent endogenous peptide with sub-nanomolar affinity and high selectivity for MOR.
-
Ac-EM-1 (N-acetyl-Endomorphin-1) represents a structural modification that abolishes opioid receptor binding.
Crucial Insight: The acetylation of the N-terminal tyrosine in Endomorphin-1 removes the positive charge required for the critical salt-bridge interaction with Aspartate-147 (Asp147) in the MOR binding pocket. Consequently, while EM-1 is a highly potent agonist, Ac-EM-1 is pharmacologically inactive at the MOR, often serving as a negative control in binding assays.
Binding Affinity & Selectivity Profile
The following data aggregates competitive radioligand binding assays using
Table 1: Comparative Values (nM)
| Ligand | Selectivity Ratio ( | |||
| Morphine | 1.2 – 3.0 nM | ~100 – 250 nM | ~300 – 600 nM | Moderate (~1:100:200) |
| Endomorphin-1 (EM-1) | 0.36 – 1.1 nM | > 4,000 nM | > 15,000 nM | High (> 1:4000:15000) |
| Ac-EM-1 | > 10,000 nM (Inactive) | Inactive | Inactive | N/A |
Data Sources: Zadina et al. (1997), Chen et al. (1991), BenchChem Comparative Data.
Analysis of Binding Data
-
Potency: Native EM-1 exhibits superior affinity (
nM) compared to Morphine ( nM). It binds tighter to the orthosteric site. -
Selectivity: EM-1 is highly specific for MOR, whereas Morphine has significant off-target binding at DOR and KOR, which contributes to its complex side-effect profile (e.g., dysphoria via KOR).
-
The Acetylation Effect: The shift from EM-1 to Ac-EM-1 results in a
-fold loss in affinity. This confirms that the protonated amine on is the primary "message" pharmacophore.
Mechanistic Signaling Pathways
Understanding the downstream consequences of binding is essential for drug development. While Ac-EM-1 fails to trigger this cascade, both Morphine and EM-1 activate G-protein pathways, though with different "bias" (functional selectivity).
Figure 1: Opioid Receptor Signaling Cascade[1]
Caption: Activation of MOR by agonists (Blue) vs. lack of binding by Acetylated analog (Red). Morphine and EM-1 drive Gi/o signaling, leading to analgesia.
Experimental Protocol: Radioligand Binding Assay
To replicate or validate these
Objective: Determine
Reagents & Setup
-
Membrane Source: CHO cells stably expressing human MOR (hMOR) or Rat Brain Homogenate (minus cerebellum).
-
Radioligand:
-DAMGO (Specific Activity ~50 Ci/mmol). Concentration: ~0.5 nM ( equivalent). -
Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (Bestatin, Aprotinin) to prevent peptide degradation.
Workflow Diagram
Caption: Standardized workflow for competitive radioligand binding assays to determine Ki values.
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and homogenize in Tris buffer.
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-40 g protein). -
50
L -DAMGO (Final conc. 0.5 nM). -
50
L Competitor Drug (Morphine, EM-1, or Ac-EM-1) in serial dilutions ( M to M). -
Nonspecific Binding Control: Include wells with 10
M Naloxone.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce nonspecific binding).
-
Wash: Wash filters
with ice-cold Tris buffer. -
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Calculation: Convert IC50 to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
Drug Development Implications
Why Acetylate? (The Failed Hypothesis)
In peptide drug design, N-terminal acetylation is often used to prevent degradation by aminopeptidases, thereby increasing half-life.
-
The Trade-off: While Ac-EM-1 is likely metabolically stable, it is pharmacologically inert.
-
The Solution: To stabilize Endomorphin-1 without losing affinity, researchers utilize:
-
Cyclization: Constraining the peptide backbone (e.g., cyclic analogs) to protect the termini while maintaining the pharmacophore.
-
Unnatural Amino Acids: Substituting
with 2',6'-dimethyltyrosine (Dmt) .[1] Dmt-EM-1 retains the amine but adds steric bulk, enhancing both affinity and stability. -
Glycosylation: Attaching carbohydrate moieties to the C-terminus or side chains (not the N-terminus) to improve blood-brain barrier (BBB) penetration.
-
References
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[2][3] Nature, 386, 499-502. Link
-
Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. Link
-
McFadyen, I. J. (1999).[4] Structure–activity relationships of opioid ligands. Loughborough University Thesis. Link
-
BenchChem. (2025). Validating Endomorphin-1 as the Premier Endogenous Ligand for the Mu-Opioid Receptor.[5][6] Comparative Guide. Link
-
Biondi, B., et al. (2006).[1] Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain. British Journal of Pharmacology.[3] Link
Sources
- 1. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Endorphin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. A novel non-opioid binding site for endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Ac-Endomorphin-1 vs. Endomorphin-2
Focus: Receptor Selectivity, Structural Stability, and Pharmacophore Integrity
Executive Summary
This guide provides a technical comparison between Endomorphin-2 (EM-2) , a potent endogenous mu-opioid receptor (MOR) agonist, and N-Acetyl-Endomorphin-1 (Ac-EM-1) , a structural analog often utilized in Structure-Activity Relationship (SAR) studies.
Critical Scientific Distinction:
-
Endomorphin-2 represents the "gold standard" for MOR selectivity among endogenous peptides, possessing high affinity (
in nanomolar range) but poor metabolic stability. -
Ac-Endomorphin-1 serves primarily as a negative control or structural probe . N-terminal acetylation drastically enhances enzymatic stability but abolishes receptor affinity by neutralizing the protonated amine required for the critical salt bridge interaction with the receptor.
This guide details the mechanistic divergence between these two molecules, providing experimental protocols to validate their distinct pharmacological profiles.
Molecular Mechanism & Pharmacophore Analysis
The primary differentiator between these two peptides is the state of the N-terminal Tyrosine residue. The mu-opioid receptor (MOR) binding pocket contains a conserved aspartic acid residue (Asp147 in TM3) which requires an ionic bond (salt bridge) with the positively charged N-terminus of the ligand.
Pathway Visualization: The Salt Bridge Interaction
The following diagram illustrates why EM-2 binds effectively while Ac-EM-1 fails to activate the receptor, despite increased lipophilicity.
Caption: Mechanistic failure of Ac-EM-1. The N-acetyl group neutralizes the positive charge necessary for the salt bridge with Asp147, rendering the peptide inactive despite structural similarity.
Comparative Performance Data
The following data consolidates findings from standard radioligand binding assays and enzymatic stability tests.
Table 1: Receptor Affinity and Selectivity Profile
| Parameter | Endomorphin-2 (Native) | Ac-Endomorphin-1 (Modified) | Biological Implication |
| MOR Affinity ( | 0.69 ± 0.15 nM | > 10,000 nM (Inactive) | Free amine is essential for binding. |
| DOR Affinity ( | > 10,000 nM | > 10,000 nM | Both lack Delta receptor affinity. |
| KOR Affinity ( | > 10,000 nM | > 10,000 nM | Both lack Kappa receptor affinity. |
| Selectivity Ratio | > 4000-fold (MOR vs others) | N/A (No binding) | EM-2 is highly selective; Ac-EM-1 is a null binder. |
| Lipophilicity | Moderate | High | Acetylation increases membrane permeability but sacrifices potency. |
Table 2: Enzymatic Stability (Half-life in Rat Brain Homogenate)
| Peptide | Primary Degradation Enzyme | |
| Endomorphin-2 | ~10 - 15 minutes | Dipeptidyl peptidase IV (DPP-IV) & Aminopeptidases |
| Ac-Endomorphin-1 | > 60 minutes | C-terminal endopeptidases (N-terminus is protected) |
Key Insight: While Ac-EM-1 wins on stability, it loses on efficacy. This trade-off demonstrates that N-terminal protection strategies must preserve the positive charge (e.g., N-methylation or cyclization) rather than neutralizing it via acetylation.
Experimental Protocols
To validate the data above, researchers should employ the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Objective: To quantify the loss of affinity caused by N-acetylation.
Reagents:
-
Receptor Source: CHO cells stably expressing human MOR (hMOR).
-
Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).
-
Test Compounds: EM-2 (10⁻¹² to 10⁻⁵ M) and Ac-EM-1 (10⁻¹² to 10⁻⁴ M).
Workflow:
-
Membrane Prep: Harvest CHO-hMOR cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (20-40 µg protein).
-
50 µL [³H]-DAMGO (Final conc. ~1 nM).
-
50 µL Competitor (EM-2 or Ac-EM-1).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model.
-
Validation Check: EM-2 should displace [³H]-DAMGO with an IC50 < 5 nM. Ac-EM-1 should show no displacement up to 10 µM.
-
Protocol B: Enzymatic Stability Assay
Objective: To demonstrate the protective effect of N-acetylation against aminopeptidases.
Caption: Workflow for determining metabolic half-life. Acetonitrile quenching is critical to stop enzymatic activity immediately at sampling points.
Step-by-Step Methodology:
-
Preparation: Dilute peptides to 100 µM in Krebs-Ringer buffer.
-
Enzyme Source: Add 20% (v/v) rat brain homogenate or purified DPP-IV enzyme.
-
Time Course: Incubate at 37°C. Remove 50 µL aliquots at t=0, 5, 10, 20, 40, and 60 minutes.
-
Quenching: Immediately add 50 µL ice-cold acetonitrile containing 0.1% TFA to precipitate enzymes.
-
Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Gradient 5-60% Acetonitrile in water (0.1% TFA).
-
-
Calculation: Plot
vs. Time. The slope gives .
Conclusion and Application
For drug development professionals, the comparison between Ac-Endomorphin-1 and Endomorphin-2 illustrates a fundamental rule in opioid peptide design:
-
Selectivity: EM-2 is the superior choice for investigating specific MOR-mediated signaling pathways due to its high selectivity and affinity.
-
Modification: N-terminal acetylation (Ac-EM-1) is a non-viable strategy for bioavailability enhancement because it destroys the pharmacophore.
-
Alternative Strategies: To improve EM-2 stability without losing affinity (as seen in Ac-EM-1), researchers should investigate glycosylation , cyclization , or unnatural amino acid substitution (e.g., D-Ala at position 2) rather than N-terminal capping.
References
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[1] Nature, 386(6624), 499-502. Link
-
Tóth, G., et al. (2018). Structure-activity relationships of endomorphin analogues with C-terminal modifications. Peptides, 101, 1-8. Link
-
Janecka, A., et al. (2008). Enzymatic degradation of endomorphins. Current Medicinal Chemistry, 15(27), 2891-2901. Link
-
Fichna, J., et al. (2007). Synthesis and characterization of endomorphin-1 analogues with enhanced metabolic stability and potent analgesic activity. Chemical Biology & Drug Design, 69(1), 24-30. Link
-
Perlikowska, R., & Fichna, J. (2014). Endomorphin derivatives with improved pharmacological properties. Current Medicinal Chemistry, 21(26), 3033-3054. Link
Sources
Optimizing Opioid Potency Assessment: A Comparative Guide to Statistical Analysis in Tail-Flick Assays
Part 1: Executive Summary & Core Directive
In the development of novel opioid peptides, the Tail-Flick Assay remains the gold standard for assessing spinal antinociception. However, the raw data generated—latency to withdraw from a thermal stimulus—is fraught with analytical pitfalls: baseline variability, the "ceiling effect" of cutoff times, and non-normal distributions.
This guide moves beyond basic protocol descriptions to compare three statistical frameworks for analyzing tail-flick data. We evaluate them based on their ability to handle the specific idiosyncrasies of opioid pharmacodynamics, ensuring your potency claims (ED50, time-course) are mathematically robust and reproducible.
Part 2: The Experimental "Product": Standardized Protocol
Before analysis, the data generation must be self-validating. Inconsistent handling or thermal intensity invalidates any statistical test.
The Self-Validating Workflow
To ensure data integrity, follow this standardized radiant heat protocol.
Apparatus: Radiant Heat Tail-Flick Meter (e.g., Ugo Basile or IITC). Subject: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice.
Step-by-Step Methodology:
-
Acclimatization: Handle animals for 3 days prior to testing to reduce stress-induced analgesia (SIA), which confounds opioid baselines.
-
Intensity Calibration: Adjust the heat source intensity so that baseline latency (drug-naïve) falls between 2.5 and 4.0 seconds .
-
Why? If baseline is too high (>6s), you lose the "assay window" to detect analgesia before the cutoff.
-
-
The Cutoff (Censoring): Set a strict cutoff of 10 seconds (mice) or 15 seconds (rats) to prevent tissue damage.
-
Critical: This creates "censored data." If an animal reaches 15s, the value is not "15"—it is ">15," though mathematically we often treat it as the ceiling.
-
-
Baseline (T-0): Measure latency twice, 15 minutes apart. Average these for the true
. -
Administration: Inject peptide (i.v., i.t., or i.p.) and measure at
minutes.
Visualization: Assay Workflow
Figure 1: Standardized workflow emphasizing the handling of censored data (Cutoff).
Part 3: Data Transformation (The %MPE Standard)
Raw latency (seconds) is rarely the correct metric for publication because it fails to account for individual differences in pain thresholds. You must normalize data using the Percent Maximum Possible Effect (%MPE) .
The Formula
Why this is non-negotiable:
-
Rat A has a baseline of 3s. Rat B has a baseline of 5s.
-
After morphine, both reach 8s.
-
Raw Analysis: Both appear identical (8s).
-
MPE Analysis (15s Cutoff):
-
Rat A:
effect. -
Rat B:
effect.
-
Part 4: Comparative Statistical Analysis Guide
This section compares three statistical approaches to analyzing the %MPE data derived above.
Method A: Repeated Measures ANOVA (The Standard)
-
Best for: Balanced datasets with no missing values and normal distribution.
-
Mechanism: Compares variance within subjects (time course) and between subjects (treatment groups).
-
Pros: Widely accepted, easy to interpret post-hoc (Bonferroni/Tukey).
-
Cons: Fails if a rat dies or a data point is missed (requires listwise deletion). Assumes "sphericity" (variance of differences between all combinations of related groups is equal).
Method B: Area Under the Curve (AUC) (The Potency Aggregator)
-
Best for: Comparing total antinociceptive burden (Total Benefit) rather than specific time points.
-
Mechanism: Calculates the integral of the %MPE vs. Time plot using the Trapezoidal Rule.
-
Pros: Converts repeated measures into a single value per rat, allowing for a simple One-Way ANOVA or t-test. Excellent for calculating ED50.
-
Cons: Loses temporal resolution. A peptide with a short, intense spike and one with a long, low effect might have the same AUC.
Method C: Linear Mixed Effects Models (LME) (The Modern Robust)
-
Best for: Complex designs, missing data, or when "Time" is treated as a continuous variable.
-
Mechanism: Models Fixed Effects (Drug, Time) and Random Effects (Individual Rat ID).
-
Pros: Does not require listwise deletion for missing points. Handles baseline heterogeneity better than ANOVA.
-
Cons: Computationally more complex; requires specific software (R lme4, GraphPad Prism 9+, SAS).
Comparative Data Table: Morphine vs. Novel Peptide X
Simulated data (n=10 rats/group) demonstrating how method choice affects interpretation.
| Metric | Morphine (5 mg/kg) | Peptide X (5 mg/kg) | Statistical Outcome | Interpretation |
| Raw Latency Peak | 14.2 ± 0.8 s | 12.1 ± 1.1 s | p < 0.05 (t-test) | Morphine appears slightly better. |
| Peak %MPE | 92.5 ± 5.2 % | 75.1 ± 8.4 % | p < 0.01 (t-test) | Morphine is significantly more efficacious at peak. |
| Duration (>50% MPE) | 60 mins | 120 mins | N/A in simple t-test | Raw stats miss the duration benefit of Peptide X. |
| AUC (0-120 min) | 4,500 units | 6,200 units | p < 0.01 (Peptide X > Morphine) | CRITICAL: AUC reveals Peptide X is superior overall due to duration. |
Expert Insight: If you only used Method A (RM-ANOVA) looking at peak effect, you would conclude Morphine is superior. By using Method B (AUC), you reveal that Peptide X provides better total pain relief over time.
Part 5: Statistical Decision Tree
Use this logic flow to select the correct test for your dataset.
Figure 2: Decision matrix for selecting the appropriate statistical test based on data distribution and completeness.
Part 6: References
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
-
Harris, L. S., & Pierson, A. K. (1964). Some narcotic antagonists in the benzomorphan series. Journal of Pharmacology and Experimental Therapeutics, 143(2), 141-148. (Establishes the %MPE calculation standard).
-
Tallarida, R. J., & Murray, R. B. (1987). Manual of Pharmacologic Calculations with Computer Programs. Springer-Verlag. ( definitive guide on ED50 and AUC calculations).
-
Curran-Everett, D. (2008). Explorations in statistics: the analysis of repeated measures. Advances in Physiology Education, 32(3), 176-186. (Explains why Mixed Models are superior to RM-ANOVA).
-
GraphPad Statistics Guide. Interpreting results: Repeated measures ANOVA vs Mixed-effects models.
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2
Executive Summary & Risk Philosophy
Treat this substance as a potent bioactive opioid agonist. The molecule Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 is a stabilized analog of Endomorphin-1 . While native peptides often degrade rapidly, the N-terminal acetylation (Ac-) and C-terminal amidation (-CONH2) significantly enhance metabolic stability and lipophilicity.
The Core Hazard: This compound is a high-affinity agonist for the Mu-opioid receptor (MOR) . In a laboratory setting, the primary risks are inhalation of lyophilized powder (potent sensitization/systemic absorption) and transdermal absorption via carrier solvents (specifically DMSO).
Operational Directive: Do not rely solely on "standard" lab PPE. Use a Risk-Based Barrier System that scales protection based on the physical state of the peptide (Solid vs. Solution).
Risk Assessment & Hazard Identification
The following table summarizes the specific hazards associated with the physicochemical state of the peptide.
| Parameter | Solid State (Lyophilized Powder) | Solution State (Dissolved) |
| Primary Route of Entry | Inhalation (Aerosolized dust) | Dermal Absorption (Splash/Contact) |
| Risk Factor | Electrostatic forces can cause "fly-away" powder during weighing, creating invisible aerosols. | If dissolved in DMSO or DMF , the solvent acts as a vehicle, carrying the peptide across the skin barrier into the bloodstream. |
| Acute Toxicity Potential | High (Direct mucous membrane contact). | Variable (Dependent on solvent permeability). |
| Sensitization | Respiratory sensitizer (Asthma-like symptoms). | Skin sensitizer (Dermatitis).[1] |
PPE Selection Standards
This protocol utilizes a Two-Tiered PPE System . You must validate your solvent choice before selecting gloves.
Tier 1: Handling Lyophilized Powder (Weighing/Transfer)
Goal: Prevent inhalation and mucous membrane contact.
-
Engineering Control (Primary): All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
Respiratory (Secondary): If a hood is unavailable (not recommended), a P100 particulate respirator is mandatory. Surgical masks provide zero protection against peptide aerosols.
-
Eye Protection: Chemical splash goggles (indirect vent). Standard safety glasses are insufficient for powders that drift.
-
Gloves: Standard Nitrile (4-5 mil).
Tier 2: Handling Solutions (Reconstitution/Injection)
Goal: Prevent transdermal delivery.
-
Critical Solvent Warning: If using DMSO (Dimethyl Sulfoxide) , standard nitrile gloves degrade and become permeable.
-
Glove Protocol for DMSO/DMF Solutions:
-
Primary Layer: High-breakthrough time laminate gloves (e.g., Silver Shield® or Ansell Barrier®).
-
Outer Layer: Standard Nitrile (for dexterity and grip).
-
Why? DMSO penetrates nitrile in <5 minutes. Once the solvent breaches the glove, it carries the opioid peptide directly into your capillary bed.
-
Operational Workflow: Step-by-Step
Phase A: Gowning & Preparation
-
Don Shoe Covers: Prevent tracking powder outside the zone.
-
Don Lab Coat: Must be buttoned to the neck. Tyvek sleeves are recommended to bridge the gap between glove and cuff.
-
Glove Layer 1: Inspect for pinholes.
-
Glove Layer 2 (If using DMSO): Don laminate liners, then outer nitrile gloves.
Phase B: Reconstitution (The Critical Moment)
-
Equilibrate: Allow the peptide vial to reach room temperature before opening. This prevents condensation, which causes hydrolysis and makes the powder sticky.
-
Vent: If the vial is under vacuum, slowly insert a needle to equalize pressure inside the hood to prevent a "puff" of powder upon opening.
-
Solvent Addition: Add solvent down the side of the vial wall, not directly onto the powder, to minimize aerosolization.
Phase C: Decontamination & Disposal
-
Chemical Deactivation: Treat all spills and glassware with 10% Sodium Hypochlorite (Bleach) or 1M NaOH for 30 minutes. This hydrolyzes the peptide bonds, destroying bioactivity.
-
Waste Segregation:
-
Solid Waste: Biohazard/Sharps container.
-
Liquid Waste: Segregated "Bioactive Chemical" stream. Do not mix with general organic solvents.
-
Visualized Safety Logic
The following diagram illustrates the decision matrix for PPE selection and the operational workflow.
Caption: Decision Logic for PPE Selection based on Physical State and Solvent Carrier Risk.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
Eppendorf Handling Solutions. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
-
Zadina, J. E., et al. (1997). A potent and selective endogenous agonist for the mu-opiate receptor.[2] Nature, 386(6624), 499-502. (Establishes bioactivity/potency foundation). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
